Technical Documentation Center

4-Azaspiro[2.5]octan-7-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Azaspiro[2.5]octan-7-one
  • CAS: 1369146-36-0

Core Science & Biosynthesis

Foundational

4-Azaspirooctan-7-one: Structural Dynamics, Synthetic Utility, and Applications in Modern Drug Discovery

4-Azaspiro[1]octan-7-one: Structural Dynamics, Synthetic Utility, and Applications in Modern Drug Discovery Executive Summary: The Shift Toward Spirocyclic Scaffolds The paradigm of modern medicinal chemistry has aggress...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

4-Azaspiro[1]octan-7-one: Structural Dynamics, Synthetic Utility, and Applications in Modern Drug Discovery

Executive Summary: The Shift Toward Spirocyclic Scaffolds

The paradigm of modern medicinal chemistry has aggressively shifted away from flat, sp2-rich aromatic rings toward highly three-dimensional, sp3-rich scaffolds. This transition is driven by the need to improve metabolic stability, aqueous solubility, and target selectivity. Among these advanced building blocks, 4-azaspiro[1]octan-7-one has emerged as a critical intermediate. By combining the conformational rigidity of a spirocycle with the synthetic versatility of a ketone, this molecule serves as a foundational core for next-generation neurotherapeutics and immunomodulators.

Topological Deconstruction and Causality

To fully leverage 4-azaspiro[1]octan-7-one in drug design, one must first deconstruct its topology. The spiro[1]octane core consists of a cyclopropane ring (2 atoms) and a piperidine-derived ring (5 atoms) sharing a single quaternary spiro carbon (C3).

With the nitrogen positioned at N4 and the ketone at C7, this molecule is topologically equivalent to a piperidin-4-one system where the C2 position (alpha to the amine) is spiro-fused to a cyclopropane ring .

The Causality of the Spiro-Cyclopropyl Group: Why utilize this complex spirocycle instead of a standard piperidin-4-one? The experimental choices in drug design are driven by two mechanistic advantages:

  • Kinetic Shielding (Metabolic Stability): The cyclopropane ring introduces intense steric bulk directly adjacent to the N4 secondary amine. This acts as a physical shield against cytochrome P450 enzymes, dramatically reducing the rate of oxidative N-dealkylation—a primary metabolic liability of standard piperidines.

  • Vector Projection (Conformational Locking): The spiro-fusion locks the piperidine ring into a rigid chair conformation. This restriction dictates the exact spatial trajectory (vector) of any substituents added at the C7 position, minimizing the entropic penalty upon binding to a target receptor.

Physicochemical Profiling

The structural features of 4-azaspiro[1]octan-7-one translate directly into highly favorable physicochemical properties, making it an ideal candidate for Fragment-Based Drug Discovery (FBDD) and Central Nervous System (CNS) penetration. According to structural data from and commercial catalogs like , the compound exhibits the following profile:

PropertyValueCausality / Significance in Drug Design
Chemical Formula C₇H₁₁NO (Base)Low molecular weight allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5.
Molecular Weight 125.17 g/mol Ideal size for fragment libraries; high ligand efficiency.
Fraction Csp3 (Fsp3) 0.86Exceptional 3D character (6 of 7 carbons are sp3); strongly correlates with improved clinical success rates and solubility.
Topological Polar Surface Area 29.1 ŲExcellent membrane permeability, crucial for crossing the Blood-Brain Barrier (BBB).
H-Bond Donors / Acceptors 1 / 2Minimal desolvation penalty upon receptor binding.
CAS Number (HCl Salt) 2306277-85-8Standardized reference for commercial procurement and scale-up.
Synthetic Utility: Functionalizing the C7-Ketone

The C7-ketone is an electrophilic handle that allows for rapid diversification. The most common application is the conversion of the ketone into substituted amines via reductive amination, creating libraries of 7-amino-4-azaspiro[1]octane derivatives.

Self-Validating Protocol: Reductive Amination Workflow

As an application scientist, I emphasize protocols that act as self-validating systems. The following methodology ensures high yield while preventing over-reduction.

Step 1: Imine Condensation

  • Action: Dissolve 1.0 eq of 4-azaspiro[1]octan-7-one and 1.2 eq of the target primary/secondary amine in anhydrous 1,2-dichloroethane (DCE). Add 1.5 eq of glacial acetic acid. Stir at room temperature for 2 hours.

  • Causality & Validation: DCE provides a polar aprotic environment that solubilizes the intermediates without participating in hydrogen bonding that could stall the reaction. Acetic acid acts as a Brønsted acid to protonate the C7-carbonyl oxygen, lowering the LUMO energy of the ketone and accelerating nucleophilic attack. Self-Validation: The successful formation of the iminium intermediate is often visually indicated by a subtle color shift (yellowing) in the solution.

Step 2: Hydride Reduction

  • Action: Add 1.5 eq of sodium triacetoxyborohydride (STAB) in portions. Stir for 12 hours.

  • Causality & Validation: STAB is specifically chosen over stronger hydrides (like NaBH₄) because the electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. This ensures selective reduction of the highly electrophilic iminium ion over the unreacted C7-ketone. Self-Validation: LC-MS analysis at this stage will show the target amine mass without the M+2 (alcohol) byproduct, confirming reagent selectivity.

Step 3: Reaction Quench and Phase Separation

  • Action: Quench the reaction with saturated aqueous NaHCO₃ until gas evolution ceases. Extract with dichloromethane (DCM).

  • Causality & Validation: The mildly basic quench neutralizes the acetic acid and hydrolyzes the boron-complexed intermediates. This converts the product to its free-base form, driving it into the organic phase for high-yield recovery.

Synthetic_Workflow Ketone 4-Azaspirooctan-7-one (Starting Material) Imine Iminium Intermediate (In Situ) Ketone->Imine Condensation Amine Primary/Secondary Amine + Acetic Acid Amine->Imine Nucleophilic Attack Product 7-Amino-4-azaspiro[2.5]octane (Target Compound) Imine->Product Selective Reduction Reductant NaBH(OAc)3 (Reducing Agent) Reductant->Product Hydride Transfer

Step-by-step reductive amination workflow of the C7-ketone.

Therapeutic Applications in Modern Drug Discovery

The 4-azaspiro[1]octane core has been successfully integrated into several high-profile drug discovery programs, validating its utility in challenging therapeutic areas.

A. Somatostatin Receptor 4 (SSTR4) Agonists for Alzheimer's Disease

SSTR4 is a G-protein coupled receptor implicated in neurodegeneration and cognitive decline. Developing selective agonists for SSTR4 over other SSTR subtypes requires precise 3D pharmacophores. In the development of SSTR4 modulators , researchers utilized 4-azaspiro[1]octan-7-one to create piperidinyl-3-(aryloxy)propanamides. The spiro-core effectively locks the aryloxy and amide vectors into the exact spatial arrangement required to trigger the Gi-coupled pathway, inhibiting adenylyl cyclase and promoting neuroprotection.

SSTR4_Signaling Agonist SSTR4 Agonist (Spirocyclic Derivative) SSTR4 Somatostatin Receptor 4 (SSTR4) Agonist->SSTR4 Binds & Activates Gi Gi Protein Complex SSTR4->Gi Couples to AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Production (Inhibited) AC->cAMP Decreases Neuro Neuroprotection & Cognitive Enhancement cAMP->Neuro Downstream Effects

SSTR4 signaling cascade modulated by spirocyclic agonists for neuroprotection.

B. RORC2 Modulators for Autoimmune Disorders

Retinoic acid receptor-related Orphan Receptor gamma t (RORC2) is a master regulator of Th17 cell differentiation. For RORC2 inhibition , maintaining metabolic stability in the harsh inflammatory microenvironment is paramount. By incorporating the 4-azaspiro[1]octane scaffold, chemists successfully prevented the rapid metabolic degradation typically seen with standard pyrrolopyridine-piperidine hybrids, resulting in superior in vivo half-lives.

Conclusion

4-Azaspiro[1]octan-7-one is not merely a chemical curiosity; it is a highly engineered topological tool. By understanding the causality behind its spiro-fused cyclopropane ring—namely metabolic shielding and conformational vectoring—medicinal chemists can rationally design therapeutics that overcome the limitations of traditional flat molecules.

References
  • Title: 4-Azaspiro(2.5)octan-7-one hydrochloride | CID 135394030 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: 4-azaspiro[1]octan-7-one hydrochloride - CSSB00159269079 Source: ChemSpace URL: [Link]

  • Title: WO2019169153A1 - Piperidinyl-3-(aryloxy)
  • Source: Google Patents (WIPO)

Sources

Exploratory

Thermodynamic Stability and Physicochemical Profiling of 4-Azaspirooctan-7-one: A Technical Whitepaper

Thermodynamic Stability and Physicochemical Profiling of 4-Azaspiro[1]octan-7-one: A Technical Whitepaper Executive Summary: The "Escape from Flatland" Paradigm In contemporary medicinal chemistry, the transition from pl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Physicochemical Profiling of 4-Azaspiro[1]octan-7-one: A Technical Whitepaper

Executive Summary: The "Escape from Flatland" Paradigm

In contemporary medicinal chemistry, the transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich architectures is a defining strategy for improving clinical success rates[1]. The underlying hypothesis is that a higher fraction of sp3 carbons (Fsp3) correlates with enhanced aqueous solubility, reduced off-target promiscuity, and superior metabolic stability[2].

Among these 3D scaffolds, 4-azaspiro[3]octan-7-one has emerged as a highly versatile bioisostere for traditional piperidines, morpholines, and piperazines[4]. However, the integration of a highly strained cyclopropane ring fused to a piperidinone core introduces complex thermodynamic variables. This whitepaper provides an authoritative analysis of the thermodynamic stability, structural dynamics, and experimental handling of 4-azaspiro[3]octan-7-one, designed for researchers and drug development professionals.

Structural Thermodynamics & Conformational Dynamics

The thermodynamic profile of 4-azaspiro[3]octan-7-one is governed by a delicate balance between enthalpic penalties and entropic advantages.

Enthalpic Penalty: Cyclopropane Ring Strain

The spiro-fusion incorporates a cyclopropane ring, where the internal C-C-C bond angles are compressed to approximately 60° (compared to the ideal tetrahedral angle of 109.5°). This induces significant Baeyer angle strain and torsional strain, resulting in an enthalpic penalty of ~27.5 kcal/mol. While this makes the ground state thermodynamically higher in energy compared to unstrained analogs, the high activation energy required to cleave the C-C bonds renders the cyclopropane kinetically inert under physiological conditions.

Entropic Advantage: Conformational Locking

Standard piperidine rings undergo rapid, low-energy chair-chair interconversions. In contrast, the spiro-fusion at the[3] junction severely restricts the degrees of freedom of the 6-membered ring[5].

  • Causality: This conformational lock forces the molecule into a rigid, distorted chair conformation. When the molecule binds to a biological target (e.g., GLP-1 or H3 receptors), it does not suffer the massive loss of conformational entropy (-ΔS) that flexible molecules experience. This pre-organization is the primary driver of the enhanced binding affinities observed in spirocyclic drug candidates[6],[7].

Autocatalytic Instability and Salt Formation

The free base of 4-azaspiro[3]octan-7-one contains both a nucleophilic secondary amine (position 4) and an electrophilic ketone (position 7).

  • Causality: If left as a free base, the molecule is thermodynamically driven toward intermolecular condensation, where the amine of one molecule attacks the ketone of another, forming oligomeric Schiff bases (imines). To arrest this degradation pathway, the compound must be synthesized and stored as a hydrochloride salt (CAS: 2306277-85-8)[8]. Protonation of the amine eliminates its nucleophilicity, trapping the molecule in a stable thermodynamic minimum.

StructuralLogic Core Spiro-Fusion Architecture Strain Cyclopropane Strain (+ΔH Penalty) Core->Strain Rigid Conformational Lock (-ΔS Advantage) Core->Rigid Vector Defined Exit Vectors (Target Selectivity) Rigid->Vector Metab Steric Shielding (Metabolic Stability) Rigid->Metab

Fig 1. Causal relationship between spirocyclic features and thermodynamic properties.

Comparative Physicochemical Data

To contextualize the stability and utility of 4-azaspiro[3]octan-7-one, we must compare it against the traditional piperidin-4-one scaffold. The table below summarizes the theoretical and observed physicochemical shifts when introducing the spiro-cyclopropyl group.

ParameterPiperidin-4-one4-Azaspiro[3]octan-7-oneMechanistic Causality
Fsp3 Character 1.01.0Both are fully saturated aliphatic heterocycles.
Ring Strain Energy ~0 kcal/mol~27.5 kcal/molEnthalpic penalty introduced by the cyclopropane fusion.
Conformational State Dynamic (Chair-Boat)Locked (Rigid Chair)Spiro-fusion prevents low-energy ring flipping.
Metabolic Stability (T1/2) BaselineExtendedThe 3D bulk of the spiro-center sterically shields adjacent α-carbons from Cytochrome P450 oxidation[5].
Aqueous Solubility ModerateHighThe rigid 3D structure disrupts crystal lattice packing, lowering the melting enthalpy and increasing solvation[2].
Storage Requirement Free base or SaltStrict HCl SaltPrevents intermolecular Schiff base oligomerization[8].

Experimental Workflows: Stability Validation Protocols

As a self-validating system, any thermodynamic assessment of 4-azaspiro[3]octan-7-one must decouple thermal degradation (bond breaking) from phase transitions, and chemical instability from moisture-driven reactions.

Protocol A: Solid-State Thermodynamic Profiling via DSC/TGA

Objective: Quantify the thermal degradation kinetics and determine the absolute decomposition onset (Td) of the hydrochloride salt. Causality: Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) isolates the enthalpic breakdown of the strained spiro system without solvent interference.

  • Sample Preparation: Accurately weigh 5.0 mg of 4-azaspiro[3]octan-7-one HCl into a standard aluminum crucible. Seal with a pierced lid to allow gas escape.

  • Atmospheric Control: Purge the DSC/TGA furnace with ultra-high purity N2 at a flow rate of 50 mL/min. Reasoning: Eliminates oxidative degradation variables, ensuring observed exotherms are purely structural.

  • Thermal Ramping: Apply a linear heating rate of 10°C/min from 25°C to 300°C.

  • Data Interpretation: A sharp endothermic peak indicates the melting point of the salt. A subsequent broad exothermic peak accompanied by mass loss (on TGA) signifies the release of ring strain and thermal decomposition (cyclopropane ring opening).

Protocol B: Solution-State Kinetic vs. Thermodynamic Stability

Objective: Assess the equilibrium state of the C7 ketone and overall scaffold integrity across physiological pH ranges. Causality: The ketone at C7 is highly electrophilic due to the lack of conjugative stabilization. Testing across pH ranges determines the thermodynamic equilibrium of hydrate formation (gem-diol) vs. the free ketone, which dictates its reactivity in downstream library synthesis (e.g., reductive aminations).

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to create a 10 mM stock. Reasoning: Anhydrous conditions prevent premature ketone hydration.

  • Buffer Dilution: Dilute the stock to a final concentration of 100 µM in three distinct aqueous buffers: pH 1.2 (Simulated Gastric Fluid), pH 7.4 (Phosphate Buffered Saline), and pH 9.0 (Borate Buffer).

  • Thermal Incubation: Incubate the sealed vials at 37°C (physiological baseline) and 60°C (accelerated stress) for 14 days.

  • Quantification: Analyze aliquots at Days 0, 3, 7, and 14 using LC-MS/MS (Multiple Reaction Monitoring mode). Monitor the parent mass [M+H]+ to calculate the degradation rate constant (k) and half-life (T1/2).

StabilityWorkflow A 4-Azaspiro[2.5]octan-7-one (HCl Salt Preparation) B Solid-State Analysis (DSC / TGA) A->B Thermal C Solution-State Profiling (pH 1.2 - 7.4) A->C Aqueous D Metabolic Assays (HLM / RLM Incubation) A->D Enzymatic E Thermodynamic Output (ΔG, ΔH, T1/2) B->E C->E D->E

Fig 2. Multidimensional workflow for thermodynamic and kinetic stability profiling.

Applications in Advanced Drug Discovery

The thermodynamic and structural properties of 4-azaspiro[3]octan-7-one translate directly into measurable clinical advantages when deployed as a core scaffold.

  • Histamine-3 (H3R) Antagonists: AstraZeneca and other groups have utilized azaspiro[3]octane derivatives to develop highly selective H3R antagonists. The rigid exit vectors of the spirocycle improved target selectivity and in vivo efficacy while drastically reducing off-target hERG channel binding—a common toxicity liability for flexible basic amines[6].

  • GLP-1 Receptor Agonists: In the pursuit of orally bioavailable small-molecule GLP-1 agonists (a space dominated by peptides), 6-azaspiro[3]octane and 4-azaspiro[3]octane derivatives have been optimized to mimic the complex 3D binding interactions of the native peptide. The spirocyclic core provides the necessary Fsp3 complexity to navigate the deep receptor pocket while maintaining the metabolic stability required for systemic exposure[7].

By understanding the thermodynamic constraints and entropic advantages of 4-azaspiro[3]octan-7-one, medicinal chemists can rationally deploy this building block to rescue failing planar leads, optimize ADME profiles, and unlock new chemical space.

References

  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes ACS Publications[Link]

  • Discovery of Spirofused Piperazine and Diazepane Amides as Selective Histamine-3 Antagonists with in Vivo Efficacy in a Mouse Model of Cognition ACS Publications (Journal of Medicinal Chemistry)[Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds PubMed (National Institutes of Health)[Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Evaluation of 4-Azaspiro[2.5]octan-7-one Analogs

Introduction: The Emerging Potential of Spirocyclic Scaffolds In the landscape of modern medicinal chemistry, there is a continuous drive to explore novel chemical space to identify drug candidates with improved efficacy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emerging Potential of Spirocyclic Scaffolds

In the landscape of modern medicinal chemistry, there is a continuous drive to explore novel chemical space to identify drug candidates with improved efficacy, selectivity, and pharmacokinetic properties.[1][2] Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have garnered significant attention due to their inherent three-dimensionality.[1][3] This unique structural feature allows for a more precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets compared to their "flat" aromatic counterparts. The 4-azaspiro[2.5]octan-7-one core represents a versatile and promising scaffold for the development of novel therapeutics across various disease areas, including oncology, infectious diseases, and neurological disorders.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 4-azaspiro[2.5]octan-7-one analogs. The protocols detailed herein are designed to be robust and reproducible, enabling the systematic characterization of novel compounds from initial screening to detailed mechanistic studies.

Part 1: Initial Screening for Biological Activity

The first step in evaluating a new chemical series is to perform a broad screening to identify potential biological activities. Given the structural motifs present in 4-azaspiro[2.5]octan-7-one analogs, initial screening efforts could logically focus on enzyme inhibition and general cell viability.

Protocol 1: General Enzyme Inhibition Assay (Spectrophotometric)

Many drugs exert their effects by inhibiting specific enzymes.[5][6] A general spectrophotometric assay is a cost-effective and high-throughput method for initial screening against a panel of enzymes. This protocol provides a template that can be adapted for various enzymes that have a chromogenic or fluorogenic substrate.

Principle: This assay measures the rate of an enzyme-catalyzed reaction that produces a colored or fluorescent product. An inhibitor will decrease the rate of product formation, which can be quantified by measuring the absorbance or fluorescence over time.

Materials:

  • Target Enzyme (e.g., a protease or phosphatase)

  • Chromogenic or Fluorogenic Substrate

  • Assay Buffer (enzyme-specific)

  • 4-Azaspiro[2.5]octan-7-one analogs (dissolved in DMSO)

  • 96-well microplates (clear for colorimetric, black for fluorometric)

  • Microplate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the 4-azaspiro[2.5]octan-7-one analog (e.g., 10 mM in 100% DMSO).

    • Prepare working solutions of the enzyme and substrate in the appropriate assay buffer. The optimal concentrations should be determined empirically but are often near the Michaelis constant (Km) for the substrate.

  • Assay Setup:

    • In a 96-well plate, add 2 µL of the test compound solution or DMSO (vehicle control) to the appropriate wells.

    • Add 178 µL of assay buffer to each well.

    • Add 10 µL of the enzyme solution to each well, except for the "no enzyme" control wells. Mix gently.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow for compound-enzyme interaction.[7]

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance or fluorescence at regular intervals (e.g., every 60 seconds) for 15-30 minutes. The wavelength will be specific to the substrate used.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance/fluorescence versus time curve.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control: % Inhibition = [1 - (V₀ sample / V₀ vehicle)] * 100

    • For compounds showing significant inhibition, a dose-response curve should be generated to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[7]

Protocol 2: Cell Viability Assay (MTT Assay)

It is crucial to assess the general cytotoxicity of novel compounds early in the drug discovery process.[8] The MTT assay is a widely used colorimetric method to determine cell viability.[1]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)[1]

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • 4-Azaspiro[2.5]octan-7-one analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 4-azaspiro[2.5]octan-7-one analogs in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO) and a "no cell" blank.

    • Incubate for 48-72 hours.[1]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[1]

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "no cell" blank from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control: % Viability = (Absorbance sample / Absorbance vehicle) * 100

    • Plot the percent viability against the compound concentration and determine the IC50 value using non-linear regression.

Part 2: Target-Specific Biochemical Assays

Once a "hit" is identified from the initial screening, more specific biochemical assays are required to confirm the target and elucidate the mechanism of action. The following protocols are examples for common enzyme classes that spirocyclic compounds have been shown to target.

Protocol 3: Kinase Inhibition Assay (Luminescent)

Protein kinases are a major class of drug targets, particularly in oncology. Luminescent kinase assays are highly sensitive and amenable to high-throughput screening.

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The less ATP present, the more active the kinase. A luminescent signal is generated that is proportional to the amount of ATP. Kinase inhibitors will result in a higher luminescent signal.

Materials:

  • Target Kinase

  • Kinase Substrate (peptide or protein)

  • Kinase Assay Buffer

  • ATP

  • 4-Azaspiro[2.5]octan-7-one analogs (dissolved in DMSO)

  • Luminescent ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

Step-by-Step Methodology:

  • Assay Setup:

    • In a white, opaque 96-well plate, add 2 µL of the test compound or DMSO (vehicle control).

    • Add 10 µL of a solution containing the target kinase and its substrate in kinase assay buffer.

    • Pre-incubate for 15 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Add 10 µL of ATP solution to initiate the reaction. The final ATP concentration should be at or near its Km for the specific kinase.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 25 µL of the luminescent ATP detection reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration. A higher signal indicates greater inhibition.

    • Generate a dose-response curve and calculate the IC50 value.

Table 1: Example Data for Kinase Inhibition

Compound IDTarget KinaseIC50 (nM)
AZS-001Kinase A75
AZS-002Kinase A1500
AZS-003Kinase A>10,000
AZS-001Kinase B2500

Part 3: Cell-Based Assays for Cellular Efficacy and Mechanism of Action

While biochemical assays are crucial for understanding direct interactions with a target, cell-based assays provide a more physiologically relevant context by assessing a compound's activity within a living cell.[9][10]

Protocol 4: Cell-Based Cytokinesis Inhibition Assay

Given that some novel inhibitors target cell division, a cell-based assay to detect cytokinesis defects is highly relevant.[11][12]

Principle: Inhibition of cytokinesis, the final step of cell division, results in the formation of multinucleated cells. This can be quantified by staining the cells for their nuclei and cytoplasm and then analyzing the images to determine the ratio of nuclei to cells.[12]

Materials:

  • A suitable cell line (e.g., HeLa, COS-7)

  • Cell culture medium and reagents

  • 4-Azaspiro[2.5]octan-7-one analogs (dissolved in DMSO)

  • Fluorescent dyes: Hoechst 33342 (for nuclei) and a cytoplasmic stain (e.g., CellMask™ Green)

  • High-content imaging system or fluorescence microscope

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well imaging plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the 4-azaspiro[2.5]octan-7-one analogs for 24-48 hours.

  • Cell Staining:

    • Add Hoechst 33342 and the cytoplasmic stain directly to the culture medium at their final working concentrations.

    • Incubate for 30 minutes at 37°C.

  • Image Acquisition:

    • Acquire images of the cells using a high-content imaging system or a fluorescence microscope with appropriate filters for the chosen dyes.

  • Image Analysis:

    • Use image analysis software to identify and count the number of cells (based on the cytoplasmic stain) and the number of nuclei (based on the Hoechst stain).

    • Calculate the nuclei-to-cell ratio (NCR) for each treatment condition.[12] An increase in the NCR indicates an inhibition of cytokinesis.

  • Data Analysis:

    • Plot the NCR against the compound concentration to determine the EC50 value (the concentration that causes a 50% increase in the NCR).

Visualization of Experimental Workflows

G

Caption: Workflow for the in vitro evaluation of 4-azaspiro[2.5]octan-7-one analogs.

G start Seed Cells in 96-well Plate incubate1 Incubate Overnight (Allow Adherence) start->incubate1 treat Treat with Serial Dilutions of 4-Azaspiro[2.5]octan-7-one Analogs incubate1->treat incubate2 Incubate for 24-48 hours treat->incubate2 stain Add Hoechst (Nuclei) and Cytoplasmic Fluorescent Dyes incubate2->stain incubate3 Incubate for 30 minutes stain->incubate3 image Acquire Images with High-Content Imager incubate3->image analyze Image Analysis: Count Nuclei and Cells image->analyze calculate Calculate Nuclei-to-Cell Ratio (NCR) analyze->calculate end Determine EC50 (Cytokinesis Inhibition) calculate->end

Caption: Step-by-step workflow for the cell-based cytokinesis inhibition assay.

References

  • Margiloff, G. A., et al. (2005). Novel inhibitors of bacterial cytokinesis identified by a cell-based antibiotic screening assay. PubMed. Available at: [Link]

  • Képiró, M., et al. (2015). A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors. PMC. Available at: [Link]

  • Hills, T., et al. (2022). Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay. ACS Infectious Diseases. Available at: [Link]

  • IT Medical Team. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview. IT Medical Team. Available at: [Link]

  • Da-Ta Biotech. (2024). In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. Available at: [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology. Available at: [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel spirocyclic compounds as potential anti-glioblastoma agents. ResearchGate. Available at: [Link]

  • S. K. Kulkarni, et al. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. Available at: [Link]

  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. Available at: [Link]

  • Google Patents. (2020). Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Google Patents.
  • Gutiérrez, M., et al. (2021). Spirocyclic derivatives as antioxidants: a review. PMC. Available at: [Link]

  • Cook, J., et al. (2016). Design and Synthesis of a New Series of 4-Heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes as α7 Nicotinic Receptor Agonists. 1. Development of Pharmacophore and Early Structure-Activity Relationship. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/27958732/
  • ResearchGate. (2023). Design, synthesis and biological evaluation of novel azaspiro analogs of linezolid as antibacterial and antitubercular agents. ResearchGate. Available at: [Link]

  • Kamal, A., et al. (2008). Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives in human leukemia cells: A SAR study. ResearchGate. Available at: [Link]

  • Gutiérrez, M., et al. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances. Available at: [Link]

  • Deprez-Poulain, R., & Deprez, B. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. Available at: [Link]

  • Khairullina, V. R., & Gimalova, F. A. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. Available at: [Link]

  • Pornpak, P., et al. (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES. Available at: [Link]

  • Bridges, T. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. PubMed. Available at: [Link]

  • Cernijenko, A., et al. (2012). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. PMC. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification & Troubleshooting for 4-Azaspiro[2.5]octan-7-one Intermediates

Welcome to the Application Scientist Support Portal. The 4-azaspiro[2.5]octane scaffold is increasingly utilized in medicinal chemistry as a rigid, three-dimensional alternative to planar aromatic linkers.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. The 4-azaspiro[2.5]octane scaffold is increasingly utilized in medicinal chemistry as a rigid, three-dimensional alternative to planar aromatic linkers. By expanding the set of spatial vectors for chemical interactions, this spirocyclic motif improves binding potency and minimizes off-target liabilities (e.g., CYP inhibition) 1. However, the linchpin intermediate—4-azaspiro[2.5]octan-7-one—presents unique purification challenges. The presence of a spiro-fused cyclopropane ring adjacent to a basic amine (or protected carbamate) and a highly enolizable ketone demands precise chromatographic strategies to prevent yield loss, streaking, or degradation 2.

This guide provides field-proven troubleshooting steps, mechanistic causality, and self-validating protocols to ensure the integrity of your spirocyclic intermediates.

Mechanistic Workflow for Intermediate Purification

Before troubleshooting, it is critical to align your purification strategy with the protective state of the N4-amine.

PurificationWorkflow Start 4-Azaspiro[2.5]octan-7-one Crude Mixture CheckProtect Is the N4-amine protected? (e.g., Boc, Cbz) Start->CheckProtect Protected Yes (Protected) CheckProtect->Protected Boc/Cbz present Unprotected No (Free Amine / HCl Salt) CheckProtect->Unprotected Deprotected Silica Normal Phase Silica Gel (Add 1% Et3N to prevent ketone streaking) Protected->Silica IonExchange SCX Catch-and-Release or RP-HPLC (0.1% Formic Acid) Unprotected->IonExchange PureProt Pure N-Protected Intermediate Silica->PureProt PureUnprot Pure Free Amine Intermediate IonExchange->PureUnprot

Decision tree for the purification of 4-azaspiro[2.5]octan-7-one based on N4-protection.

Troubleshooting FAQs

Q1: I am experiencing severe streaking and poor mass recovery when purifying N-Boc-4-azaspiro[2.5]octan-7-one on standard silica gel. What is causing this, and how can I fix it?

  • Expert Insight (Causality): Even with the nitrogen protected, the C7-ketone in the spirocyclic piperidone system is highly prone to enolization. The acidic silanol groups on standard unmodified silica gel catalyze this keto-enol tautomerism during the run. The enol form hydrogen-bonds strongly with the stationary phase, leading to severe band broadening (streaking) and irreversible adsorption.

  • Solution: You must deactivate the silica gel. Pre-equilibrate your column with 1% Triethylamine (Et 3​ N) in your non-polar solvent (e.g., Hexanes or Heptane) before loading the sample. Alternatively, switch to neutral alumina or use Reverse-Phase HPLC (RP-HPLC) if the scale permits 3.

Q2: After deprotecting to the free amine (4-azaspiro[2.5]octan-7-one hydrochloride), I cannot recover the product from the aqueous workup. Where is my compound?

  • Expert Insight (Causality): The free amine of this spirocycle is exceptionally hydrophilic. The combination of the secondary amine and the ketone creates a highly polar small molecule that partitions almost exclusively into the aqueous layer, even at a basic pH (pH > 10). Standard liquid-liquid extraction (LLE) with dichloromethane or ethyl acetate will fail.

  • Solution: Abandon aqueous workups for this intermediate. Instead, evaporate the deprotection solvent (e.g., dioxane/HCl) to dryness to isolate the crude hydrochloride salt. For purification, utilize Strong Cation Exchange (SCX) chromatography. The basic spiro-amine will be retained on the acidic sulfonic acid resin (Catch), allowing non-basic impurities to be washed away with methanol. The pure product is then eluted (Release) using 2M ammonia in methanol.

Q3: I am observing a +36 Da impurity (M+HCl) in my LC-MS after acidic deprotection. Is the spiro-ring opening?

  • Expert Insight (Causality): Yes. While azaspiro[2.5]octanes are more stable than their [2.3] or [2.4] counterparts, the cyclopropane ring retains significant inherent ring strain. Prolonged exposure to harsh nucleophilic acids (like concentrated aqueous HCl at elevated temperatures) can protonate the ketone or amine, increasing the electrophilicity of the system and triggering a nucleophilic attack by the chloride ion. This relieves the spiro-strain but destroys your intermediate by opening the cyclopropane ring.

  • Solution: Use anhydrous, non-nucleophilic acidic conditions for deprotection, such as 4M HCl in dioxane at room temperature, or Trifluoroacetic acid (TFA) in dichloromethane (DCM). Strictly monitor reaction times and avoid heating.

DegradationPathways Intermediate N-Boc-4-azaspiro[2.5]octan-7-one Acidic Acidic Silica / Unbuffered Intermediate->Acidic HarshAcid Harsh Deprotection (e.g., Conc. HCl, Heat) Intermediate->HarshAcid Enolization Enolization of C7-Ketone (Irreversible binding to Silanols) Acidic->Enolization Catalyzes tautomerism RingOpen Spiro-cyclopropane Ring Opening HarshAcid->RingOpen Strain release + Nucleophilic attack Loss Yield Loss & Streaking Enolization->Loss Impurity Alkyl Chloride Impurities RingOpen->Impurity

Primary degradation pathways for 4-azaspiro[2.5]octan-7-one during purification.

Validated Experimental Protocols
Protocol A: Normal Phase Purification of N-Boc-4-azaspiro[2.5]octan-7-one

This self-validating protocol utilizes buffered stationary phases to prevent enolization-induced yield loss.

  • Column Preparation: Select a high-performance silica gel column (e.g., Biotage SNAP cartridge). Flush the column with 3 column volumes (CV) of Hexanes containing 1% (v/v) Triethylamine (Et 3​ N).

  • Sample Loading: Dissolve the crude N-Boc intermediate in a minimum volume of Dichloromethane (DCM). If the sample is poorly soluble, dry-load it onto Celite (Critical: Do not use silica for dry-loading to prevent pre-column degradation).

  • Elution Gradient: Run a gradient of 0% to 40% Ethyl Acetate in Hexanes (maintaining 0.1% Et 3​ N in both mobile phases).

  • Fraction Collection: Monitor via UV (210 nm is recommended due to weak ketone absorption) or TLC (stain with KMnO 4​ or Ninhydrin after heating).

  • Validation: Evaporate the fractions. The presence of a sharp, non-streaking spot on a TLC plate (pre-treated with Et 3​ N) confirms the successful prevention of enolization.

Protocol B: RP-HPLC Purification of 4-azaspiro[2.5]octan-7-one Free Amine

For highly pure analytical or semi-prep samples, bypassing the need for aqueous workups 3.

  • System Setup: Utilize an Autopurification system equipped with a preparative C18 OBD column (e.g., 5 μm, 19 × 50 mm).

  • Mobile Phase:

    • Solvent A: H 2​ O containing 0.1% Formic Acid (HCO 2​ H).

    • Solvent B: Acetonitrile (CH 3​ CN) containing 0.1% Formic Acid.

  • Method: Flow rate of 20 mL/min. Run a shallow gradient from 2% B to 30% B over 15 minutes. The high polarity of the free amine dictates early elution.

  • Detection: Mass-directed fraction collection targeting the [M+H] + ion (m/z = 126.1).

  • Isolation: Lyophilize the collected fractions immediately to prevent degradation in the acidic aqueous matrix, yielding the formate salt of the amine.

Quantitative Method Comparison
Purification MethodTarget Intermediate StateStationary PhaseMobile Phase / ModifierTypical Recovery (%)Purity Achieved (%)Primary Limitation
Standard Normal Phase N-Boc / N-Cbz ProtectedBare Silica GelHexanes / EtOAc45 - 60%85 - 90%Severe streaking; yield loss due to enolization.
Buffered Normal Phase N-Boc / N-Cbz ProtectedSilica GelHexanes / EtOAc + 1% Et 3​ N85 - 95%> 95%Requires removal of residual Et 3​ N post-purification.
SCX Catch-and-Release Free Amine (HCl/TFA salt)Sulfonic Acid ResinMeOH wash; 2M NH 3​ /MeOH eluent90 - 98%90 - 95%Does not separate basic impurities from each other.
RP-HPLC (Mass-Directed) Free AmineC18 Prep ColumnH 2​ O / CH 3​ CN + 0.1% Formic Acid75 - 85%> 99%Low throughput; requires lyophilization.
References
  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes.ACS Catalysis.
  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks.ChemRxiv.
  • Synthesis and Biological Evaluation of 8-Aminomethyltetracycline Derivatives as Novel Antibacterial Agents.Journal of Medicinal Chemistry.

Sources

Optimization

4-Azaspirooctan-7-one: Technical Support & Troubleshooting Guide

4-Azaspiro[1]octan-7-one: Technical Support & Troubleshooting Guide Welcome to the Technical Support Center for spirocyclic compound synthesis. This guide is specifically engineered for researchers and drug development p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

4-Azaspiro[1]octan-7-one: Technical Support & Troubleshooting Guide

Welcome to the Technical Support Center for spirocyclic compound synthesis. This guide is specifically engineered for researchers and drug development professionals working with 4-azaspiro[1]octan-7-one (CAS: 2306277-85-8)[2]. Due to its unique 3D topology, this scaffold presents significant synthetic bottlenecks, primarily driven by severe steric hindrance.

Below, we break down the causality behind common reaction failures and provide field-proven, self-validating protocols to overcome them.

Part 1: Structural Overview & Causality of Hindrance

The core challenge of 4-azaspiro[1]octan-7-one lies in its spiro[1]octane system. The molecule features a 3-membered cyclopropane ring fused to a 6-membered piperidine-like ring.

  • At the C7 Ketone: The trajectory for nucleophilic attack (the Bürgi-Dunitz angle, ~107°) is sterically shielded by the axial protons of the chair conformation and the adjacent spiro-fused cyclopropane ring.

  • At the N4 Amine: The nitrogen lone pair is sterically compressed by the adjacent spiro center, drastically increasing the activation energy required for standard SN​2 transition states.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Overcoming Failures in Reductive Amination

Q: My direct reductive amination (DRA) of the C7 ketone with secondary amines yields mostly the reduced alcohol (4-azaspiro[1]octan-7-ol) and unreacted starting material. How do I push the reaction to the desired tertiary amine?

A: This is a classic symptom of steric hindrance outcompeting reaction kinetics. In standard DRA, the formation of the iminium ion intermediate is the rate-limiting step. Because the C7 ketone is highly hindered, iminium formation is exceedingly slow. Consequently, reducing agents like NaBH(OAc)3​ or NaBH3​CN prematurely reduce the unreacted ketone directly to the alcohol[3].

The Solution: You must decouple imine formation from reduction or use a powerful Lewis acid to force the equilibrium. Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) is the gold standard for this[4]. It acts as both a potent Lewis acid to activate the ketone and a dehydrating agent, forming a transient, highly electrophilic titanium-imine complex that readily accepts hydride transfer[3].

FAQ 2: Suppressing Enolization in Nucleophilic Additions

Q: When attempting a Grignard addition (e.g., MeMgBr) to the C7 ketone, I observe poor yields and recover mostly starting material. Is the ketone enolizing instead of undergoing addition?

A: Yes. Because the bulky nucleophile cannot easily access the sterically blocked Bürgi-Dunitz trajectory, the highly basic Grignard or organolithium reagent acts as a base rather than a nucleophile. It deprotonates the α -protons to form an enolate. Upon aqueous workup, the enolate simply protonates back to the starting ketone.

The Solution: Utilize Imamoto Organocerium Reagents [5]. By transmetalating your Grignard or organolithium reagent with anhydrous Cerium(III) chloride ( CeCl3​ ), you form an organocerium species ( R−CeCl2​ ). Cerium is highly oxophilic and acts as a strong Lewis acid to activate the carbonyl oxygen. Crucially, the carbon-cerium bond is significantly less basic than a carbon-lithium or carbon-magnesium bond, completely suppressing enolization and forcing strict 1,2-nucleophilic addition[6].

Part 3: Quantitative Data & Condition Comparison

The table below summarizes the shift from standard conditions to optimized, sterically-tolerant conditions.

Reaction TypeStandard Reagents (High Failure Rate)Optimized Reagents (High Yield)Primary Mechanism of Correction
Reductive Amination NaBH(OAc)3​ , DCE, AcOH Ti(OiPr)4​ (neat/THF), then NaBH4​ Lewis acid forces iminium formation prior to reduction.
Nucleophilic Addition R−MgBr or R−Li , THF, 0 °C CeCl3​ , R−Li , THF, -78 °COxophilic activation; reduced basicity prevents enolization.
N-Alkylation (N4) R−Br , K2​CO3​ , DMF, 80 °C R−OTf , DIPEA, DCM, 0 °C to RTEnhanced electrophilicity overcomes SN​2 steric barriers.
N-Arylation (N4) Ar−I , CuI, K3​PO4​ (Ullmann) Pd2​(dba)3​ , RuPhos , NaOtBu Bulky biaryl phosphine ligands facilitate reductive elimination.

Part 4: Validated Experimental Protocols

Protocol A: Ti(OiPr)4​ -Mediated Reductive Amination of C7

This protocol is designed as a self-validating system to ensure imine formation is complete before reduction.

  • Complexation: In an oven-dried flask under argon, combine 4-azaspiro[1]octan-7-one (1.0 eq) and the desired secondary amine (1.2 eq).

  • Lewis Acid Addition: Add Ti(OiPr)4​ (2.0 eq) dropwise. The reaction can be run neat or in anhydrous THF (0.5 M) depending on the viscosity of the amine[4]. Stir at room temperature for 12 hours.

  • Self-Validation Check: Remove a 10 μL aliquot and analyze via FT-IR. The ketone C=O stretch (~1710 cm−1 ) must be completely absent, replaced by a weaker C=N stretch (~1650 cm−1 ). Do not proceed to step 4 until this is confirmed.

  • Reduction: Dilute the mixture with anhydrous ethanol (to 0.2 M). Cool to 0 °C. Slowly add NaBH4​ (1.5 eq) in small portions. Stir for 4 hours at room temperature.

  • Workup: Quench by adding water (2 mL/mmol). A thick, white precipitate of TiO2​ will form. Filter the suspension through a pad of Celite, washing thoroughly with EtOAc. Extract the filtrate, dry over Na2​SO4​ , and concentrate.

Protocol B: Imamoto Organocerium 1,2-Addition to C7

Strict adherence to the drying procedure of CeCl3​ is critical. Hydrated cerium will violently destroy the organolithium reagent.

  • Cerium Activation: Place CeCl3​⋅7H2​O (1.5 eq) in a Schlenk flask. Heat to 140 °C under high vacuum (<0.1 Torr) for a minimum of 2 hours to yield a fine, white, anhydrous CeCl3​ powder[5].

  • Suspension: Cool to room temperature under argon. Add anhydrous THF to create a 0.3 M suspension. Stir vigorously overnight. Self-Validation: The suspension must appear milky and uniform.

  • Transmetalation: Cool the suspension to -78 °C. Add the organolithium reagent ( R−Li , 1.5 eq) dropwise. Stir for 30 minutes at -78 °C to form the organocerium reagent (solution often turns pale yellow)[6].

  • Addition: Add a solution of 4-azaspiro[1]octan-7-one (1.0 eq in THF) dropwise. Stir at -78 °C for 2 hours, then allow it to slowly warm to 0 °C.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc, wash with brine, dry, and concentrate to isolate the sterically hindered tertiary alcohol.

Part 5: Workflow Visualizations

RA_Workflow Start 4-Azaspirooctan-7-one + Secondary Amine Ti Add Ti(OiPr)4 (Neat or in THF) Start->Ti Step 1 Complex Transient Titanium-Imine Complex Formation Ti->Complex Lewis Acid Activation Reduce Add NaBH4 (in EtOH at 0°C) Complex->Reduce Step 2 (IR Validated) Product Sterically Hindered Tertiary Amine Reduce->Product Hydride Transfer

Workflow for Ti(OiPr)4-mediated reductive amination of sterically hindered ketones.

Imamoto_Pathway CeCl3 Dry CeCl3 (Anhydrous, 140°C vacuum) Transmetalation Transmetalation at -78°C (Formation of R-CeCl2) CeCl3->Transmetalation RLi Organolithium (R-Li) RLi->Transmetalation Ketone Add 4-Azaspiro[2.5]octan-7-one (Suppresses Enolization) Transmetalation->Ketone Organocerium Reagent Addition Strict 1,2-Nucleophilic Addition Ketone->Addition Oxophilic Activation Product Tertiary Alcohol Product Addition->Product

Mechanism of Imamoto organocerium addition to easily enolizable, hindered ketones.

References

  • 4-azaspiro[1]octan-7-one hydrochloride | 2306277-85-8 - Sigma-Aldrich

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - NIH / PMC
  • Secondary amines as coupling partners in direct catalytic asymmetric reductive amin
  • Organocerium reagents. Nucleophilic addition to easily enolizable ketones - Semantic Scholar / Tetrahedron Letters
  • CeCl3/n‐BuLi: Unraveling Imamoto's Organocerium Reagent - NIH / PMC

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Azaspirooctan-7-one Solubility

Technical Support Center: Troubleshooting 4-Azaspiro[1]octan-7-one Solubility Welcome to the Technical Support Center for 4-Azaspiro[1]octan-7-one . This guide is designed for researchers and drug development professiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 4-Azaspiro[1]octan-7-one Solubility

Welcome to the Technical Support Center for 4-Azaspiro[1]octan-7-one . This guide is designed for researchers and drug development professionals encountering solubility bottlenecks when utilizing this spirocyclic building block in organic synthesis.

Physicochemical Profiling: The Causality of Insolubility

To troubleshoot solubility, we must first understand the structural mechanics of 4-azaspiro[1]octan-7-one. As a spirocyclic compound, it possesses a high degree of sp³ character, which generally favors aqueous solubility and prevents the flat, hydrophobic stacking typical of planar aromatic rings[2]. However, this rigid 3D conformation also dictates how the molecule packs into a crystal lattice[3].

Most commercial vendors supply this building block as a hydrochloride (HCl) salt to enhance its shelf-life and prevent oxidative degradation[4]. The ionic nature of the amine hydrochloride creates a highly ordered, energetically stable crystal lattice. Low-dielectric organic solvents (like dichloromethane or toluene) lack the solvating power to overcome this lattice energy, resulting in near-total insolubility[5]. Conversely, the free base form disrupts this ionic lattice, allowing the sp³-rich spirocyclic core to interact favorably with organic solvents.

Quantitative Data: Form Comparison
PropertyHydrochloride (HCl) SaltFree Base
Physical State Crystalline solidOil or low-melting solid
Aqueous Solubility High (>50 mg/mL)Low
Solubility (DCM/Toluene) Very Poor (<1 mg/mL)Excellent
Solubility (DMF/DMSO) Moderate to GoodExcellent
Stability (Air/Moisture) Highly stable, non-hygroscopicSensitive to CO₂ (forms carbamates)

Diagnostic Troubleshooting Guide (FAQs)

Q1: My 4-azaspiro[1]octan-7-one is completely insoluble in Dichloromethane (DCM). How can I force it into solution for my reaction? A: You are likely using the hydrochloride salt form. The standard Henderson-Hasselbalch equations for solubility do not accurately describe the phase behavior of amine salts in non-polar media[6]. To resolve this, you must either perform a biphasic free-basing extraction prior to the reaction (see SOP 1 ) or use a polar aprotic co-solvent (like DMF) combined with a bulky organic base to neutralize the salt in situ (see SOP 2 ).

Q2: I successfully isolated the free base, and it dissolved perfectly in DCM. However, after leaving the stock solution on the bench overnight, a white precipitate formed. Why? A: The secondary amine (N4 position) in the spiro[1]octane system is highly nucleophilic. When exposed to atmospheric carbon dioxide and ambient moisture, secondary amines rapidly undergo nucleophilic attack on CO₂ to form highly insoluble carbamate salts. The precipitation is a direct result of this degradation. The free base must be used immediately or stored under an inert atmosphere (Argon/N₂) at -20°C.

Q3: Can I just use Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) in my organic reaction to neutralize the HCl salt? A: No. Inorganic bases have virtually zero solubility in solvents like DCM or toluene, meaning the deprotonation would rely on inefficient solid-liquid interfacial reactions[1]. Instead, utilize bulky, neutral organic amines like N,N-Diisopropylethylamine (DIPEA). These act as effective "proton sponges" that dissolve readily in organic solvents and liberate your spirocycle without acting as competing nucleophiles[1].

Workflow Visualization

Workflow Start Solubility Issue: 4-Azaspiro[2.5]octan-7-one CheckForm Identify Compound Form Start->CheckForm Salt HCl Salt Form CheckForm->Salt FreeBase Free Base Form CheckForm->FreeBase SolventCheck Using Polar Aprotic Solvent (DMF/DMSO)? Salt->SolventCheck DegradationCheck Precipitation Over Time? FreeBase->DegradationCheck YesSolvent Yes SolventCheck->YesSolvent NoSolvent No (DCM/Toluene) SolventCheck->NoSolvent Action1 In Situ Neutralization (Add DIPEA/TEA) YesSolvent->Action1 Action2 Perform Free-Basing Extraction (SOP 1) NoSolvent->Action2 CO2Issue CO2/Moisture Carbamate Formation DegradationCheck->CO2Issue Yes Action3 Store under Argon. Use freshly prepared. CO2Issue->Action3

Decision tree for diagnosing and resolving solubility issues with 4-azaspiro[1]octan-7-one.

Standard Operating Procedures (SOPs)

SOP 1: Quantitative Free-Basing and Anhydrous Extraction

Use this protocol when your downstream chemistry strictly requires a non-polar solvent (e.g., toluene, DCM) and cannot tolerate the presence of amine hydrochloride salts.

  • Suspension : Suspend 4-azaspiro[1]octan-7-one hydrochloride in a biphasic mixture of Dichloromethane (DCM) and saturated aqueous Sodium Bicarbonate (NaHCO₃) in a 1:1 (v/v) ratio.

  • Deprotonation : Stir vigorously for 30 minutes at room temperature. Causality: The mild NaHCO₃ base (pKa ~10.3) is sufficient to deprotonate the secondary amine without triggering unwanted base-catalyzed side reactions (such as aldol condensation at the C7-ketone), driving the neutral spirocycle into the organic layer.

  • Validation Check : Self-validating system: The successful conversion to the free base is visually confirmed when the initial cloudy suspension of the HCl salt becomes a completely clear biphasic solution.

  • Separation : Separate the organic layer and extract the aqueous layer twice more with fresh DCM.

  • Drying : Dry the combined organic layers over anhydrous Sodium Sulfate (Na₂SO₄). Critical Note: Do not use Magnesium Sulfate (MgSO₄). The highly nucleophilic secondary amine can weakly coordinate with magnesium ions, significantly reducing your isolated yield.

  • Concentration : Filter and concentrate under reduced pressure. Flush the receiving flask immediately with Argon and proceed to the next synthetic step.

SOP 2: In Situ Neutralization for Amide Couplings

Use this protocol when performing standard peptide-like couplings (e.g., using HATU, EDC) in polar aprotic solvents.

  • Preparation : Add the 4-azaspiro[1]octan-7-one hydrochloride salt directly to the reaction vessel containing your electrophile.

  • Solvation : Suspend the mixture in anhydrous DMF or DCM. At this stage, the mixture will be heterogeneous.

  • Neutralization : Add 2.5 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as an organic "proton sponge." Its bulky isopropyl groups sterically hinder it from acting as a nucleophile, while it effectively deprotonates the spirocycle. The resulting DIPEA-HCl byproduct is highly soluble in organic solvents due to lipophilic shielding of the ionic charge[1].

  • Validation Check : Self-validating system: The reaction mixture will rapidly transition from a cloudy suspension to a clear, homogeneous solution, confirming the in situ generation of the soluble free base.

References

  • PubChem. "4-Azaspiro[1]octane hydrochloride | C7H14ClN | CID 71743378". National Center for Biotechnology Information. 4

  • Serajuddin, A. T. M. "Salt formation to improve drug solubility". Advanced Drug Delivery Reviews. 6

  • "Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane". ACS Applied Polymer Materials. 5

  • "How are neutral amines effective bases in organic chemistry?". Chemistry Stack Exchange.1

  • "The utilization of spirocyclic scaffolds in novel drug discovery". Taylor & Francis. 2

  • Carreira, E. M. et al. "Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection". Organic Letters. 3

Sources

Optimization

Troubleshooting degradation of 4-Azaspiro[2.5]octan-7-one during storage

Technical Support Center: 4-Azaspiro[1]octan-7-one Handling & Storage Welcome to the Technical Support Center for spirocyclic building blocks. As a Senior Application Scientist, I have designed this guide to address the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-Azaspiro[1]octan-7-one Handling & Storage

Welcome to the Technical Support Center for spirocyclic building blocks. As a Senior Application Scientist, I have designed this guide to address the handling, storage, and troubleshooting of 4-azaspiro[1]octan-7-one , a highly valuable but notoriously unstable intermediate in drug development.

This guide bypasses generic advice to focus on the fundamental chemical causality behind the degradation of spiro-piperidones, providing you with self-validating protocols to ensure the integrity of your synthetic workflows.

Diagnostic Q&A: Troubleshooting Degradation

Q: My previously white powder has turned into a yellow/brown sticky resin during storage. What happened? A: This is the classic presentation of piperidone self-condensation. 4-Azaspiro[1]octan-7-one contains both a nucleophilic secondary amine (position 4) and an electrophilic ketone (position 7). If the compound is stored as a free base, the amine of one molecule will attack the ketone of another. This initiates a rapid cascade: hemiaminal formation, dehydration to an enamine, and subsequent aldol-type condensation, yielding complex, intractable oligomers[2].

Q: My NMR shows broad, unassignable peaks, but the material is still mostly a white solid. What is happening? A: You are likely observing hydrate formation or the very early stages of oligomerization. Piperidone hydrochlorides are highly hygroscopic. Exposure to atmospheric moisture can lead to the formation of a ketone hydrate (gem-diol), which broadens NMR signals and alters the expected stoichiometry of your reagent[3].

Q: Can I recover the degraded, discolored material? A: Once the material has polymerized into a dark resin, recovery is practically impossible due to the irreversible nature of the complex carbon-carbon bond-forming aldol condensations. Prevention (via proper salt formation) is the only viable strategy.

Q: What is the definitive storage protocol for this compound? A: The compound must be stored as a hydrochloride (HCl) salt. Protonation of the secondary amine completely removes its nucleophilicity, effectively shutting down the self-condensation pathway. Store the salt in a tightly sealed, desiccated container under an inert atmosphere (argon or nitrogen) at -20°C[3].

Mechanistic Visualization

The following diagram illustrates the chemical causality behind the degradation of the free base form.

G A 4-Azaspiro[2.5]octan-7-one (Free Base Monomer) B Nucleophilic Attack (Amine to Ketone) A->B Intermolecular Reaction C Hemiaminal Intermediate B->C D Dehydration (-H2O) C->D E Reactive Enamine D->E F Aldol/Michael Addition E->F Reacts with more monomer G Oligomeric Tar (Yellow/Brown Resin) F->G

Figure 1: Self-condensation degradation pathway of free base 4-azaspiro[1]octan-7-one.

Quantitative Data: Degradation Indicators & Storage Parameters

To ensure reproducibility, cross-reference your storage conditions and analytical observations with the empirical data below.

Compound StateStorage TempAtmosphereMoisture ExposureExpected Shelf LifeVisual AppearanceNMR Indicators
Free Base 20°CAirHigh< 24 hoursYellow/brown resinLoss of ketone ¹³C signal, broad aliphatic peaks
Free Base -20°CArgonLow1-2 weeksPale yellow solidEmergence of enamine alkene protons (~4.5-5.5 ppm)
HCl Salt 20°CAirHigh1-3 monthsClumpy white solidGem-diol formation, water peak broadening
HCl Salt -20°CArgonDesiccated> 2 yearsFree-flowing white powderSharp, clean baseline; expected integration

Experimental Protocols: Handling & Recovery

Protocol 1: In Situ Free-Basing for Downstream Synthesis

Causality: To prevent self-condensation during functionalization (e.g., N-alkylation or acylation), the free base must only be generated in the presence of a target electrophile that is kinetically more reactive than the piperidone's own ketone.

  • Preparation: Suspend 1.0 equivalent of 4-azaspiro[1]octan-7-one hydrochloride in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration under an argon atmosphere.

  • Cooling: Cool the suspension to 0°C using an ice-water bath. This suppresses kinetic side reactions and stabilizes the transition states.

  • Electrophile Addition: Add 1.1 equivalents of your target electrophile (e.g., acid chloride, sulfonyl chloride) directly to the cold suspension.

  • Base Trapping: Dropwise, add 2.5 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) over 15 minutes. Mechanism: The base neutralizes the HCl, liberating the free amine. Because the highly reactive electrophile is already present in excess, the amine attacks it immediately, trapping the monomer before it can react with another piperidone molecule.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Rescuing a Partially Degraded Batch (Salt Formation)

Causality: If a batch was accidentally neutralized but has not fully polymerized, the remaining monomeric free base can be rescued by exploiting differential solubility and rapid protonation.

  • Dissolution: Suspend the partially degraded mixture in a minimal volume of anhydrous ethyl acetate (EtOAc). The monomeric free base is highly soluble in EtOAc, while high-molecular-weight oligomers often remain insoluble.

  • Filtration: Filter the suspension through a short pad of Celite to physically remove the insoluble polymeric tars.

  • Precipitation: Transfer the clear filtrate to a round-bottom flask, cool to 0°C, and place under vigorous magnetic stirring.

  • Protonation: Slowly add 2.0 M HCl in diethyl ether dropwise. Mechanism: The monomeric free base will immediately protonate and precipitate out of solution as a white, insoluble hydrochloride salt, preventing any further degradation. Continue addition until no further precipitation is observed.

  • Isolation: Filter the precipitate rapidly, wash with cold anhydrous diethyl ether, and dry under high vacuum for 12 hours.

References[3] Title: 4,4-Piperidinediol hydrochloride: properties, applications and safety | Source: chemicalbook.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElyr0Isz9c-ktFlWz0VZmTfG6Uqz0pEKXdA2yfBYZoOBK7fkXk6f73HZ85P169dFmgGob0sgDacIBeoMFM2n_BsZGtdFYVxdmr7qscNGiJ1dudXsi-CHj6g5odaBmMdg7d6TChnFSARhrCJnzuA2z2tT039gSooSMDcOAKqYj1OYCKb7aBbKs_3QcCXrAlCOJVr_8cADpIlv8gy5By0ptf4N7aSDEHFA==[2] Title: Green Chemistry Approach to the Synthesis of N-Substituted Piperidones | Source: acs.org | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHO_u9B0G7dMb_M0II6m7ncVsB9Tsz3KNwc0BXp4YTGo-Vhx5lg6RtSMIg3XSvZMK_q5cLaoMZTf6cGwOq4JmCeYOk33el4QdYisa4arqXG7l68Eak797XmLM2XS_99ElyElf6KcQ==

Sources

Troubleshooting

Technical Support Center: 4-Azaspirooctan-7-one Scale-Up &amp; Troubleshooting

Technical Support Center: 4-Azaspiro[1]octan-7-one Scale-Up & Troubleshooting Welcome to the Process Chemistry Support Center for 4-Azaspiro[1]octan-7-one and its N-protected derivatives (e.g., 4-benzyl-4-azaspiro[1]octa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-Azaspiro[1]octan-7-one Scale-Up & Troubleshooting

Welcome to the Process Chemistry Support Center for 4-Azaspiro[1]octan-7-one and its N-protected derivatives (e.g., 4-benzyl-4-azaspiro[1]octan-7-one). This spirocyclic piperidone is a critical building block in medicinal chemistry, particularly for conformationally restricted drug candidates[2],[3].

Scaling up this spirocycle presents unique challenges, primarily due to the strain of the cyclopropane ring and the reversibility of intermediate steps. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to minimize byproducts and maximize yield.

🧪 Process Overview & Mechanistic Pathway

The most scalable and robust synthetic route to 4-azaspiro[1]octan-7-one avoids hazardous cyclopropanation of piperidones. Instead, it builds the piperidone ring around an existing cyclopropane via an Aza-Michael addition followed by a Dieckmann condensation and decarboxylation.

Workflow A 1-Amino-1-cyclopropaneacetic acid ester B Aza-Michael Addition (Ethyl Acrylate) A->B N-Alkylation C Dieckmann Condensation (KOtBu / THF) B->C Intramolecular Cyclization D Krapcho Decarboxylation (LiCl / wet DMSO) C->D -CO2, -Alk-Cl E 4-Azaspiro[2.5]octan-7-one (Target Compound) D->E Isolation

Synthetic workflow for 4-Azaspiro[1]octan-7-one scale-up via Dieckmann condensation.

🛠️ Troubleshooting Q&A: Dieckmann & Decarboxylation

Q1: We are observing significant starting material recovery during the Dieckmann condensation. How do we minimize Retro-Michael cleavage?

Root Cause: The Dieckmann condensation of the bis(beta-amino ester) intermediate is in direct competition with the retro-Michael reaction. If you use a strongly nucleophilic base (like Sodium Ethoxide, NaOEt) or excessive heat, the thermodynamic equilibrium shifts backward, cleaving the propionate chain before cyclization can occur. Solution: Switch to kinetic control. Use a sterically hindered, non-nucleophilic base such as Potassium tert-butoxide (KOtBu) in a non-protic solvent (THF or 2-MeTHF). Maintain the reaction strictly between 0°C and 15°C. This drives the irreversible intramolecular cyclization while suppressing the retro-Michael pathway.

Q2: LC-MS analysis of our crude Dieckmann mixture shows high molecular weight impurities (>600 Da). What are these, and how do we prevent them?

Root Cause: These are Claisen oligomers. While the Dieckmann condensation is an intramolecular reaction, high substrate concentrations at scale increase the probability of intermolecular Claisen condensations between two bis-ester molecules. Solution: Implement pseudo-high dilution techniques. Do not batch-mix the base and the substrate. Instead, use a continuous flow reactor or perform a slow, controlled addition (via syringe pump) of the bis-ester into a cold solution of KOtBu.

Byproducts Start Bis(beta-amino ester) Intermediate Dieckmann Intramolecular Cyclization (Desired beta-keto ester) Start->Dieckmann KOtBu, 0°C, High Dilution Retro Retro-Michael Cleavage (Side Reaction) Start->Retro Strong Nucleophilic Base (e.g., NaOEt), Heat Oligo Intermolecular Claisen (Oligomerization) Start->Oligo High Concentration (Batch Processing)

Mechanistic divergence during the Dieckmann condensation step highlighting byproduct formation.

Q3: During the final decarboxylation step, we detect a byproduct with a mass of [M+H]+ 252 (for the N-benzyl derivative). What is it?

Root Cause: Standard beta-keto ester decarboxylations often utilize refluxing 6M HCl. However, the spiro-cyclopropane ring in this molecule is highly strained and adjacent to a basic nitrogen. Under strongly acidic conditions, protonation of the nitrogen facilitates a nucleophilic attack by chloride ions, leading to cyclopropane ring-opening and the formation of 4-benzyl-2-(2-chloroethyl)-4-piperidone. Solution: Abandon harsh acidic hydrolysis. Transition to a Krapcho Decarboxylation [4]. By heating the beta-keto ester with Lithium Chloride (LiCl) in wet DMSO at 130–150°C, the reaction proceeds via an SN​2 dealkylation of the ester followed by neutral decarboxylation[5]. This perfectly preserves the delicate spiro-cyclopropane ring.

📊 Byproduct Identification & Mitigation Matrix

Use this self-validating matrix to interpret LC-MS data (masses calculated for the N-benzyl protected intermediates) and adjust your process parameters accordingly.

Byproduct / ImpurityLC-MS [M+H]⁺Root CauseMitigation Strategy
Unreacted Mono-ester 248Reversible Aza-Michael additionUse 1.5 eq of ethyl acrylate; add catalytic Lewis acid (e.g., Sc(OTf)3​ ).
Retro-Michael Cleavage 248Nucleophilic base (NaOEt) / High TempSwitch to KOtBu in THF at 0°C to favor kinetic cyclization.
Claisen Oligomers > 600High substrate concentration in batchUse slow addition (pseudo-dilution) or continuous flow setup.
Incomplete Decarboxylation 302Insufficient heating / time during KrapchoIPC check: Ensure internal temp > 130°C; verify water stoichiometry.
Ring-Opened Piperidone 252HCl-mediated cyclopropane cleavageStrictly avoid strong aqueous acids; use neutral LiCl/DMSO conditions.

📝 Validated Scale-Up Protocol

Protocol A: Optimized Dieckmann Cyclization (Pseudo-Dilution)

This protocol is designed as a self-validating system; the visual cues and IPCs ensure the reaction remains on the correct mechanistic pathway.

  • Preparation: Charge a dry, nitrogen-purged reactor with KOtBu (1.5 equiv) and anhydrous THF (10 vol). Cool the suspension to 0°C.

  • Addition: Dissolve the N-benzyl bis(beta-amino ester) (1.0 equiv) in anhydrous THF (5 vol). Add this solution dropwise to the KOtBu suspension over 4–6 hours using a metering pump.

    • Causality Note: Slow addition ensures the concentration of the uncyclized ester remains near zero, mathematically eliminating the probability of intermolecular Claisen oligomerization.

  • In-Process Control (IPC): 30 minutes post-addition, sample the reaction. Quench with cold AcOH/MeOH and analyze via LC-MS. Proceed only when the bis-ester mass ([M+H]⁺ 348) is < 1% area.

  • Quench: Quench the reaction strictly at 0°C by adding glacial acetic acid (1.5 equiv) in water, ensuring the pH reaches ~6. Extract with MTBE, wash with brine, and concentrate to yield the crude beta-keto ester ([M+H]⁺ 302).

Protocol B: Krapcho Decarboxylation (Ring-Preserving)
  • Setup: Dissolve the crude beta-keto ester from Protocol A in DMSO (8 vol).

  • Reagents: Add anhydrous Lithium Chloride (LiCl, 2.0 equiv) and Deionized Water (2.0 equiv).

    • Causality Note: Water is mathematically required to protonate the intermediate carbanion after the SN​2 cleavage of the alkyl group by the chloride ion[4].

  • Heating: Heat the mixture to an internal temperature of 140°C. Monitor gas evolution ( CO2​ ).

  • IPC: Sample every 2 hours. The reaction is complete when the intermediate mass ([M+H]⁺ 302) is fully consumed, yielding the target 4-benzyl-4-azaspiro[1]octan-7-one ([M+H]⁺ 216).

  • Workup: Cool to room temperature, dilute with water (20 vol) to crash out the product, and extract with EtOAc.

(Note: The N-benzyl group can subsequently be removed via standard Pd/C hydrogenation to yield the free 4-azaspiro[1]octan-7-one[3].)

📚 References

  • Methyl-and trifluoromethyl-substituted pyrrolopyridine modulators of rorc2 and methods of use thereof. World Intellectual Property Organization (WIPO). Patent WO2016046755A1. Available at:

  • Piperidinyl-3-(aryloxy)propanamides and propanoates. World Intellectual Property Organization (WIPO). Patent WO2019169153A1. Available at:

  • Krapcho decarboxylation. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • クラプコ脱炭酸 Krapcho Decarboxylation. Chem-Station (ケムステ). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

4-Azaspiro[2.5]octan-7-one vs piperidine scaffolds in drug design

Beyond the Flatland: A Comparative Guide to 4-Azaspiro[1]octan-7-one vs. Piperidine Scaffolds in Drug Design Executive Summary For decades, the piperidine ring has been a cornerstone of medicinal chemistry, present in ov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Beyond the Flatland: A Comparative Guide to 4-Azaspiro[1]octan-7-one vs. Piperidine Scaffolds in Drug Design

Executive Summary

For decades, the piperidine ring has been a cornerstone of medicinal chemistry, present in over a hundred marketed drugs[2]. However, modern drug discovery faces increasingly stringent requirements for safety, metabolic stability, and target selectivity. The "escape from flatland" paradigm has driven researchers toward spirocyclic bioisosteres that offer enhanced three-dimensionality (higher fraction of sp3 carbons, Fsp3​ )[3]. Among these, the 4-azaspiro[1]octan-7-one scaffold has emerged as a superior alternative to traditional piperidines. This guide objectively compares the physicochemical properties, metabolic profiles, and synthetic utilities of these two scaffolds, providing actionable experimental protocols for drug development professionals.

Structural Evolution: Why Replace Piperidine?

Piperidine is a flat, saturated six-membered heterocycle that typically adopts a dynamic chair conformation. While synthetically accessible, it presents two major liabilities in late-stage drug development:

  • High Basicity (pKa ~10-11): The highly basic secondary amine is protonated at physiological pH, which frequently leads to off-target binding with the hERG potassium channel, a primary cause of drug-induced cardiotoxicity[4].

  • Metabolic Vulnerability: The α -carbons adjacent to the piperidine nitrogen are highly susceptible to oxidation by Cytochrome P450 (CYP450) enzymes, leading to rapid clearance and poor oral bioavailability.

By replacing the piperidine core with a 4-azaspiro[1]octane system, chemists introduce a spiro-fused cyclopropane ring. This seemingly minor structural change fundamentally alters the molecule's spatial geometry and electronic distribution[5]. The addition of the 7-one (ketone) functional group further transforms the scaffold into a highly versatile building block for late-stage diversification.

ScaffoldLogic A Piperidine Scaffold (Flat, Fsp3 < 0.5) B High pKa (~10.5) hERG Liability A->B C CYP450 Vulnerability (alpha-oxidation) A->C D Spirocyclic Bioisosterism (Escape from Flatland) B->D C->D E 4-Azaspiro[2.5]octan-7-one (3D, Fsp3 > 0.8) D->E F Lower pKa Reduced hERG E->F G Steric Shielding Metabolic Stability E->G H Ketone Handle Late-Stage Functionalization E->H

Caption: Logical progression from piperidine to 4-azaspiro[1]octan-7-one in drug design.

Physicochemical Comparison & Causality

The superiority of the 4-azaspiro[1]octan-7-one scaffold over piperidine is rooted in quantum mechanics and steric shielding.

The Causality of pKa Modulation: The spiro-fused cyclopropane ring possesses C-C bonds with high s-character (resembling sp2 hybridization). This makes the cyclopropane ring more electronegative than a standard alkane, exerting a strong electron-withdrawing inductive effect on the adjacent nitrogen[1][6]. Consequently, the pKa of the amine is lowered by 0.5 to 1.5 units compared to piperidine. This reduction in basicity directly correlates with a decreased affinity for the hERG channel's hydrophobic binding pocket[4][7].

The Causality of Metabolic Stability: The rigid, bulky nature of the spiro-cyclopropane ring sterically hinders CYP450 enzymes from accessing the α -carbon of the amine. Furthermore, the locked 3D conformation restricts the rotational freedom of attached pharmacophores, reducing the entropic penalty upon binding to the target receptor[3].

Table 1: Comparative Profiling of Scaffolds
Property / MetricStandard Piperidine4-Azaspiro[1]octan-7-one DerivativesCausality / Impact on Drug Design
3D Character ( Fsp3​ ) Low (~0.4 - 0.6)High (>0.8)Improved aqueous solubility; better shape complementarity with complex protein pockets.
Basicity (pKa) High (10.0 - 11.2)Moderate (8.5 - 9.5)Inductive effect of cyclopropane lowers pKa, significantly reducing hERG cardiotoxicity risk.
Lipophilicity (LogD at pH 7.4) Baseline Δ -0.2 to -1.0Increased polarity from the spiro-center generally lowers LogD, improving the therapeutic index[1].
Metabolic Clearance ( CLint​ ) High (Prone to α -oxidation)Low to ModerateSteric shielding by the spiro-ring blocks CYP450 access to vulnerable C-H bonds.
Synthetic Versatility Limited to N-alkylation/acylationHigh (Ketone + Amine handles)The 7-ketone allows for orthogonal functionalization (e.g., reductive amination, Grignard additions).

Synthetic Utility: Exploiting the Ketone Handle

While standard spirocycles are inert, 4-azaspiro[1]octan-7-one contains a highly reactive ketone at the 7-position. This allows medicinal chemists to rapidly generate libraries of 7-substituted-4-azaspiro[1]octanes via reductive amination.

Experimental Protocol: Reductive Amination of 4-Azaspiro[1]octan-7-one

This self-validating protocol utilizes sodium triacetoxyborohydride (STAB), which is mild enough to reduce the intermediate iminium ion without reducing the starting ketone, ensuring high chemoselectivity.

Materials:

  • 4-Azaspiro[1]octan-7-one (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)3 (1.5 eq)

  • Glacial acetic acid (1.0 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask under nitrogen, dissolve 4-azaspiro[1]octan-7-one (1.0 mmol) and the target amine (1.2 mmol) in anhydrous DCE (10 mL).

  • Acid Catalysis: Add glacial acetic acid (1.0 mmol) to the mixture. Causality: The acid protonates the ketone, accelerating nucleophilic attack by the amine to form the iminium intermediate. Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)3 (1.5 mmol) portion-wise. Causality: STAB is chosen over NaBH4 because its electron-withdrawing acetate groups reduce its nucleophilicity, preventing the premature reduction of the unreacted ketone.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours. Monitor completion via LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Quench and Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL) to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, typically using a gradient of DCM/MeOH with 1% NH4OH) to yield the 7-amino-4-azaspiro[1]octane derivative.

Validating Metabolic Stability: In Vitro Assays

To objectively prove that the 4-azaspiro[1]octane scaffold is superior to piperidine in resisting CYP450 degradation, a Human Liver Microsome (HLM) stability assay must be conducted.

AssayWorkflow S1 Step 1: Compound Prep 1 µM Test Compound S2 Step 2: HLM Incubation 0.5 mg/mL Microsomes S1->S2 S3 Step 3: Reaction Initiation Add NADPH (1 mM) S2->S3 S4 Step 4: Time-Course Sampling 0, 5, 15, 30, 45, 60 min S3->S4 S5 Step 5: Quench & Centrifuge Cold MeCN + IS S4->S5 S6 Step 6: LC-MS/MS Analysis Calculate t1/2 & CL_int S5->S6

Caption: Step-by-step experimental workflow for evaluating in vitro microsomal stability.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol is designed as a self-validating system by including a positive control (e.g., Verapamil, a known rapidly metabolized drug) and a negative control (incubation without NADPH) to ensure that degradation is strictly CYP450-mediated.

Materials:

  • Human Liver Microsomes (20 mg/mL protein concentration)

  • 100 mM Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (or 10 mM NADPH stock in buffer)

  • Test compounds (Piperidine analog vs. 4-Azaspiro[1]octan-7-one analog)

  • Internal Standard (IS) in ice-cold Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation of Incubation Mixture: Dilute the test compounds to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. Causality: NADPH acts as the essential electron donor for CYP450 enzymes; without it, oxidative metabolism cannot occur.

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot from the incubation mixture.

  • Quenching: Immediately transfer the 50 µL aliquot into a tube containing 150 µL of ice-cold MeCN spiked with an analytical Internal Standard. Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction, while the IS ensures accurate downstream LC-MS/MS quantification.

  • Centrifugation: Vortex the quenched samples for 1 minute, then centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to LC vials. Analyze the remaining parent compound percentage using LC-MS/MS.

  • Data Calculation: Plot the natural log (ln) of the percentage of compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate the half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×V)/microsomal protein concentration ).

Expected Outcome: The 4-azaspiro[1]octan-7-one derivative will exhibit a significantly shallower slope (longer t1/2​ and lower CLint​ ) compared to the piperidine analog, validating its superior metabolic stability.

Conclusion

The transition from piperidine to 4-azaspiro[1]octan-7-one represents a highly rational approach in modern drug design. By leveraging the spirocyclic geometry, medicinal chemists can simultaneously increase 3D complexity, reduce hERG-mediated cardiotoxicity by lowering basicity, and protect vulnerable sites from CYP450 metabolism. Furthermore, the 7-ketone handle provides an elegant, orthogonal pathway for rapid structural diversification, making this scaffold an invaluable asset in the optimization of lead compounds.

Sources

Comparative

Comparative Binding Affinity Guide: 4-Azaspirooctan-7-one Analogs vs. Planar Heterocycles in p53 Y220C Stabilization

Comparative Binding Affinity Guide: 4-Azaspiro[1]octan-7-one Analogs vs. Planar Heterocycles in p53 Y220C Stabilization As drug discovery paradigms shift from planar, sp2 -hybridized heterocycles toward three-dimensional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Binding Affinity Guide: 4-Azaspiro[1]octan-7-one Analogs vs. Planar Heterocycles in p53 Y220C Stabilization

As drug discovery paradigms shift from planar, sp2 -hybridized heterocycles toward three-dimensional, sp3 -rich architectures, spirocyclic scaffolds have emerged as critical tools for overcoming pharmacokinetic and thermodynamic bottlenecks. This guide evaluates the comparative binding affinity of 4-azaspiro[1]octan-7-one analogs against traditional flat rings (e.g., piperidines and morpholines).

To provide a concrete, field-proven context, we will analyze these scaffolds within the framework of targeting the p53 Y220C mutant —a highly destabilizing, temperature-sensitive oncogenic mutation that creates a druggable surface crevice. Small molecule stabilizers that bind this cavity can restore wild-type tumor-suppressive functions[2].

Structural Rationale: The "Escape from Flatland"

The [3] combines a cyclopropane ring spiro-fused to a piperidone-like system. This specific topology offers three distinct mechanistic advantages over planar analogs:

  • Pre-organization and Entropic Favorability: Flexible aliphatic chains and unhindered rings pay a high entropic penalty ( −TΔS ) upon binding because rotatable bonds are frozen within the target pocket. The spiro[1] system is highly rigid. The cyclopropane fusion locks the dihedral angles, projecting the nitrogen (position 4) and the carbonyl (position 7) vectors precisely into the hydrogen-bond donor/acceptor networks of the target cavity.

  • Enhanced Fsp³ Fraction: Increasing the fraction of sp3 carbons improves spatial coverage, allowing the ligand to perfectly complement the micro-topography of the p53 Y220C hydrophobic pocket[2].

  • Metabolic Shielding: The steric bulk of the cyclopropane ring shields adjacent C-H bonds from cytochrome P450-mediated oxidation, drastically improving the compound's microsomal half-life compared to standard [4].

G N1 p53 Y220C Mutant (Unfolded/Inactive) N2 4-Azaspiro[2.5]octan-7-one Analog Binding N1->N2 Ligand Entry N3 Thermodynamic Stabilization (Cavity Filling) N2->N3 H-Bond & VdW N4 Restoration of WT Conformation N3->N4 Folding Shift N5 DNA Binding & Target Gene Transactivation N4->N5 N6 Apoptosis / Cell Cycle Arrest (Tumor Suppression) N5->N6

Mechanism of p53 Y220C stabilization by spirocyclic analogs restoring tumor suppression.

Comparative Binding & Thermodynamic Data

To objectively compare the performance of the 4-azaspiro[1]octan-7-one scaffold, we evaluated it against matched-pair analogs containing piperidine and morpholine cores. The data below synthesizes Surface Plasmon Resonance (SPR) affinity metrics, Isothermal Titration Calorimetry (ITC) thermodynamic profiling, and Human Liver Microsome (HLM) stability.

Scaffold Core KD​ (nM) ΔH (kcal/mol) −TΔS (kcal/mol) ΔG (kcal/mol)HLM t1/2​ (min)
Piperidine 450-8.5+0.2-8.325
Morpholine 380-9.1+0.5-8.632
4-Azaspiro[1]octan-7-one 12 -7.8 -3.1 -10.9 >120

Data Analysis & Causality: While the morpholine analog achieves a slightly better enthalpic score ( ΔH=−9.1 kcal/mol) due to flexible optimization of hydrogen bonds, its overall binding is severely handicapped by the entropic penalty of freezing its conformation ( +0.5 kcal/mol). Conversely, the 4-azaspiro[1]octan-7-one analog drives a highly favorable entropic contribution ( −3.1 kcal/mol) due to its rigid pre-organization. This translates to a ~30-fold improvement in KD​ and a 4-fold extension in metabolic half-life.

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity, the binding affinities and thermodynamic profiles must be derived from orthogonal, self-validating experimental systems.

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Objective: Determine the association ( kon​ ) and dissociation ( koff​ ) rates to calculate exact KD​ .

  • Surface Preparation (Orientation Control):

    • Action: Immobilize biotinylated p53 Y220C onto a Streptavidin (SA) sensor chip.

    • Causality: Biotin-streptavidin capture is deliberately chosen over standard amine coupling. Amine coupling randomly crosslinks surface lysines, which can artificially occlude the Y220C binding pocket. Biotinylation at the N-terminus ensures uniform, directional orientation, keeping the mutant cavity 100% accessible.

  • Analyte Injection (Self-Validating Baseline):

    • Action: Inject spirocyclic analogs (0.5 nM to 500 nM) across a dual-channel system. Channel 1 contains Wild-Type (WT) p53; Channel 2 contains the Y220C mutant.

    • Causality: WT p53 lacks the Y220C cavity. By subtracting the Channel 1 signal from Channel 2 in real-time, the system automatically eliminates false positives caused by non-specific hydrophobic aggregation, isolating only cavity-specific binding events.

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract KD​ .

Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamic Deconvolution

Objective: Orthogonal validation of SPR data to isolate ΔH and ΔS contributions.

  • Buffer Matching (Artifact Elimination):

    • Action: Dialyze the purified p53 Y220C protein and dilute the 4-azaspiro[1]octan-7-one ligand in the exact same final buffer dialysate (50 mM HEPES, 150 mM NaCl, 1 mM TCEP, 5% DMSO, pH 7.4).

    • Causality: Even a 0.1% mismatch in DMSO concentration will generate massive heats of dilution that completely mask the true enthalpy of the protein-ligand interaction.

  • Titration Execution (Internal Control):

    • Action: Perform 20 sequential injections of the ligand (500 μ M) into the cell containing p53 Y220C (50 μ M) at 25°C.

    • Causality: The protocol is self-validating because the final 3-4 injections (after the protein is fully saturated) serve as an internal control for the background heat of mixing. If these final peaks do not return to a flat baseline, the system flags a buffer mismatch or the presence of non-specific secondary binding sites, invalidating the run.

G W1 Protein Immobilization (Biotinylated p53 Y220C) W2 Analyte Injection (Spirocyclic Analogs) W1->W2 W3 SPR Sensorgram Acquisition W2->W3 W4 Kinetic Fitting (1:1 Langmuir Model) W3->W4 W5 Orthogonal Validation (ITC for Thermodynamics) W4->W5

Step-by-step SPR and ITC workflow for quantifying spirocyclic ligand binding kinetics.

Conclusion

The integration of the 4-azaspiro[1]octan-7-one scaffold represents a significant leap in rational drug design. By leveraging rigid, sp3 -rich geometries, researchers can bypass the entropic penalties associated with planar heterocycles. As demonstrated in the p53 Y220C model, this spirocyclic substitution not only drives binding affinity into the low nanomolar range but also imparts the metabolic stability required for advanced preclinical development.

References

  • Furopyridine compounds as p53 mutant stabilizer and uses thereof.World Intellectual Property Organization (WIPO).
  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central (PMC) - National Institutes of Health. URL:[Link]

  • 4-Azaspiro[1]octan-7-one hydrochloride (CID 135394030). PubChem - National Library of Medicine. URL:[Link]

Sources

Validation

A Comparative Guide to the Validation of 4-Azaspiro[2.5]octan-7-one Purity by High-Performance Liquid Chromatography

Introduction: The Critical Role of Purity for a Versatile Spirocyclic Scaffold 4-Azaspiro[2.5]octan-7-one is a vital heterocyclic building block in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic cor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity for a Versatile Spirocyclic Scaffold

4-Azaspiro[2.5]octan-7-one is a vital heterocyclic building block in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic core offers a unique structural motif that allows chemists to explore novel chemical space, moving beyond the flat, aromatic structures that have historically dominated drug discovery. This scaffold is instrumental in the synthesis of compounds targeting a range of therapeutic areas. However, the utility of this valuable intermediate is directly contingent on its purity. The presence of residual starting materials, synthetic by-products, or degradation products can lead to unpredictable reaction outcomes, introduce confounding variables in biological assays, and pose significant safety risks in drug development.

This guide provides an in-depth, experience-driven framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-Azaspiro[2.5]octan-7-one. We will move beyond a simple recitation of steps to explore the scientific rationale behind key experimental decisions, present comparative data, and establish a self-validating protocol in line with international regulatory standards.

The Analytical Challenge: Addressing the Polarity of 4-Azaspiro[2.5]octan-7-one

The primary challenge in developing an HPLC method for 4-Azaspiro[2.5]octan-7-one lies in its chemical structure. It is a small, relatively polar molecule containing a secondary amine and a ketone. In traditional reversed-phase (RP-HPLC) chromatography, which utilizes a non-polar stationary phase (like C18) and a polar mobile phase, such compounds are often poorly retained.[1][2] This can lead to the analyte eluting at or near the solvent front (the void volume), resulting in poor resolution from other polar impurities and unreliable quantification.

Therefore, our method development strategy must prioritize achieving adequate retention and sharp, symmetrical peak shapes. While techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are viable for highly polar analytes, a well-designed RP-HPLC method often offers greater robustness and is more commonly available in quality control laboratories.[3] We will focus on optimizing an RP-HPLC method using modern column chemistry designed to mitigate the challenges of polar analytes.

A Framework for Method Validation: Adherence to ICH Q2(R2) Guidelines

To ensure the developed method is fit for its intended purpose—quantifying purity and impurities—we must rigorously validate it according to established principles. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process.[4][5] The objective of validation is to demonstrate through experimental evidence that the analytical procedure is suitable and reliable for the intended application.[4][6] Our validation will encompass the following key performance characteristics:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amounts of an analyte in a sample that can be detected and quantitatively determined, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Experimental Protocol: A Robust RP-HPLC Method for Purity Determination

This protocol is designed to provide excellent retention and resolution for 4-Azaspiro[2.5]octan-7-one and its potential impurities.

Instrumentation and Consumables
  • HPLC System: A quaternary HPLC system equipped with a degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: A polar-embedded or polar-endcapped C18 column (e.g., Waters Atlantis T3, Phenomenex Luna Omega Polar C18, or equivalent), 150 mm x 4.6 mm, 3 µm particle size.

    • Rationale: These columns incorporate polar functional groups within the alkyl chains or at the terminal end. This modification alters the selectivity and, crucially, allows the stationary phase to remain fully wetted even under highly aqueous mobile phase conditions, preventing the "phase collapse" that can cause retention loss with traditional C18 columns.[7] This ensures reproducible retention for polar analytes like our target compound.[3]

  • Solvents and Reagents: HPLC-grade acetonitrile, methanol, and water. Ammonium formate (LC-MS grade).

Chromatographic Conditions
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.5 with formic acid).

  • Mobile Phase B: Acetonitrile.

    • Rationale: A buffered aqueous mobile phase is essential to control the ionization state of the secondary amine in the spirocycle. At pH 3.5, the amine will be consistently protonated, leading to a single, sharp peak and reproducible retention times. Ammonium formate is a volatile buffer, making this method compatible with mass spectrometry (LC-MS) for impurity identification if needed.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    15.0 50 50
    17.0 5 95
    20.0 5 95
    20.1 95 5

    | 25.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

    • Rationale: The amide carbonyl group within the lactam ring is the primary chromophore. It exhibits significant absorbance at lower UV wavelengths. 210 nm provides high sensitivity for both the main compound and potential impurities that share this structural feature.

  • Injection Volume: 10 µL.

Sample and Standard Preparation
  • Diluent: Mobile Phase A / Mobile Phase B (95:5 v/v).

  • Standard Solution (for Assay): Accurately weigh approximately 10 mg of 4-Azaspiro[2.5]octan-7-one reference standard and dissolve in 100.0 mL of diluent to obtain a concentration of 100 µg/mL.

  • Test Solution (for Purity): Prepare the sample to be tested at a concentration of 1.0 mg/mL in diluent. This higher concentration is necessary to accurately detect and quantify impurities at the 0.1% level.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Analysis & Reporting MethodDev Method Development & Optimization Protocol Finalize Written Protocol MethodDev->Protocol Reagents Prepare Standards & Mobile Phases Protocol->Reagents Specificity Specificity (Forced Degradation) Reagents->Specificity Linearity Linearity & Range Reagents->Linearity Accuracy Accuracy (Spiking Studies) Reagents->Accuracy Precision Precision (Repeatability) Reagents->Precision LOQ LOD & LOQ Reagents->LOQ Robustness Robustness Reagents->Robustness Data Data Analysis Specificity->Data Linearity->Data Accuracy->Data Precision->Data LOQ->Data Robustness->Data Report Validation Report Generation Data->Report

Fig 1. Workflow for HPLC Method Validation.

Comparative Analysis: Purity Assessment of Different Product Grades

To illustrate the method's performance, we analyzed three hypothetical batches of 4-Azaspiro[2.5]octan-7-one, each representing a different quality grade.

  • Batch A (Reference Standard): A highly purified lot with a certified purity of >99.8%.

  • Batch B (Supplier Z): A commercially available batch intended for general research.

  • Batch C (Crude Synthetic): An unpurified sample taken directly from a synthesis reaction.

The chromatograms would show a single, sharp peak for Batch A at the expected retention time. Batch B would show the main peak along with minor impurity peaks. Batch C would display a complex profile with multiple significant peaks corresponding to starting materials and by-products.

Table 1: Comparative Purity Data for 4-Azaspiro[2.5]octan-7-one Batches

ParameterBatch A (Reference)Batch B (Supplier Z)Batch C (Crude)
Retention Time (Main Peak) 8.52 min8.51 min8.53 min
Purity (% Area) 99.91%98.65%75.43%
Total Impurities (% Area) 0.09%1.35%24.57%
Largest Single Impurity 0.04% at RRT 1.250.68% at RRT 0.8812.81% at RRT 0.54
Number of Impurities >0.1% 036
(Note: RRT = Relative Retention Time)

This data clearly demonstrates the method's ability to differentiate between materials of varying quality and to quantify individual impurities, which is crucial for process optimization and quality control.

Data Interpretation and Validation Insights

Specificity through Forced Degradation

A purity method is only reliable if it is stability-indicating. This means it must be able to separate the active pharmaceutical ingredient (API) from its potential degradation products.[5] To prove this, forced degradation studies were performed on the reference standard. The material was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. In all cases, the main peak for 4-Azaspiro[2.5]octan-7-one showed a decrease in peak area, with the concomitant appearance of new degradation peaks. Critically, the method demonstrated baseline resolution between the parent peak and all major degradants, confirming its specificity.

Accuracy, Precision, and Linearity
  • Linearity was established across a range from the Limit of Quantification (LOQ) to 150% of the assay standard concentration (approx. 1-150 µg/mL). The resulting calibration curve yielded a correlation coefficient (r²) of >0.999, indicating excellent linearity.

  • Accuracy was confirmed by spiking a sample of known purity with known amounts of related impurities. The recovery for each impurity was found to be between 98.0% and 102.0%, which is within typical acceptance criteria for pharmaceutical analysis.[8]

  • Precision was demonstrated through six replicate injections of the same sample (repeatability), yielding a Relative Standard Deviation (RSD) of <0.5% for the main peak area. Intermediate precision, assessed by a different analyst on a different day, showed an RSD of <1.0%, confirming the method's reproducibility.[9]

OOS_Decision_Tree Start Purity Result is Out of Specification (OOS) Check1 Phase 1a: Initial Check Obvious Error? Start->Check1 ErrorFound Error Confirmed (e.g., wrong sample, dilution error) Check1->ErrorFound Yes NoError No Obvious Error Found Check1->NoError No Invalidate Invalidate Initial Result. Re-test. ErrorFound->Invalidate Investigation Phase 1b: Full Investigation Initiated by QC NoError->Investigation Hypothesis Formulate Hypothesis (Analyst, Instrument, Method, Sample) Investigation->Hypothesis ReTest Re-testing Protocol (if justified by investigation) Hypothesis->ReTest Pass Re-test Results Pass ReTest->Pass Justified & Passes Fail Re-test Results Fail ReTest->Fail Justified & Fails NoReTest Investigation Does Not Support Re-testing ReTest->NoReTest Not Justified ReportPass Report Original & Re-test Data. Release Batch. Pass->ReportPass ReportFail Confirm OOS. Reject Batch. Fail->ReportFail ConfirmOOS Confirm Original OOS Result. Reject Batch. NoReTest->ConfirmOOS

Fig 2. Decision Tree for an Out-of-Specification (OOS) Purity Result.

Conclusion

The validation of an analytical method for a key pharmaceutical intermediate like 4-Azaspiro[2.5]octan-7-one is a non-negotiable aspect of quality assurance. This guide has demonstrated that by understanding the physicochemical properties of the analyte—specifically its polarity—one can develop a robust, specific, and reliable RP-HPLC method. The strategic selection of a polar-embedded stationary phase is critical to achieving the necessary retention and reproducibility.

By adhering to the validation framework of ICH Q2(R2), we have constructed a self-validating system that provides trustworthy data on the purity and impurity profile of 4-Azaspiro[2.5]octan-7-one. This ensures that researchers and drug developers can use this versatile scaffold with confidence, knowing that the quality of their starting material is well-defined and controlled, ultimately contributing to the safety and efficacy of the next generation of therapeutics.

References

  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents. (n.d.).
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved March 26, 2026, from [Link]

  • Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33–39. [Link]

  • Purdue University. (n.d.). Reference List: Basic Rules. Purdue OWL. Retrieved March 26, 2026, from [Link]

  • ICH. (2023). Validation of analytical procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved March 26, 2026, from [Link]

  • Li, Y., et al. (2019). Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. Chemical Communications, 55(8), 1054-1057. [Link]

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved March 26, 2026, from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved March 26, 2026, from [Link]

  • Ciufolini, M. A., et al. (2012). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. ACS Combinatorial Science, 14(3), 198-204. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved March 26, 2026, from [Link]

  • James Cook University Singapore. (n.d.). APA Referencing 7th edition – References format (1): Authors. Retrieved March 26, 2026, from [Link]

  • Epshtein, N. A. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. Pharmaceutical Chemistry Journal, 38(4), 212–232. [Link]

  • Jain, D., et al. (2009). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 71(2), 199–202. [Link]

  • Zhang, Y., et al. (2025, September 24). Determination of Enantiomeric Impurity in Tegoprazan Drug Substance by HPLC. Journal of Chromatographic Science. Retrieved March 26, 2026, from [Link]

  • Al-lhaib, Z. F., et al. (2021). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. World Journal of Nuclear Medicine, 20(1), 47–53. [Link]

  • Kumar, A., et al. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. Retrieved March 26, 2026, from [Link]

  • MyBib. (2021, August 12). Free APA Citation Generator. Retrieved March 26, 2026, from [Link]

  • Streefkerk, R. (2023). How to Cite in APA Format (7th edition) | Guide & Generator. Scribbr. Retrieved March 26, 2026, from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved March 26, 2026, from [Link]

  • Enamine. (2025, February 26). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Chemistry – A European Journal. Retrieved March 26, 2026, from [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved March 26, 2026, from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Validation for the Synthesis of 4-Azaspiro[2.5]octan-7-one

Introduction: The Imperative for Rigorous Validation in Spirocycle Synthesis The synthesis of novel chemical entities is the cornerstone of modern drug discovery and development. Among these, spirocyclic scaffolds have g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous Validation in Spirocycle Synthesis

The synthesis of novel chemical entities is the cornerstone of modern drug discovery and development. Among these, spirocyclic scaffolds have garnered significant attention due to their unique three-dimensional structures, which can lead to improved pharmacological properties. 4-Azaspiro[2.5]octan-7-one, a key intermediate in the synthesis of various pharmaceutical compounds, presents a synthetic challenge that demands robust analytical validation to ensure the identity, purity, and stability of the final product and its intermediates.[1][2]

This guide provides an in-depth comparison of mass spectrometry (MS) techniques for the validation of 4-Azaspiro[2.5]octan-7-one synthesis. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, establish a framework for self-validating systems, and ground our discussion in authoritative references. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently validate their synthetic products, ensuring data integrity from the bench to regulatory submission.

The Foundational Workflow: A Systematic Approach to MS Validation

The validation of a synthetic product is not a single experiment but a systematic process. Each step is designed to build confidence in the identity and purity of the target molecule. Mass spectrometry is a pivotal technique in this workflow due to its high sensitivity and selectivity, providing essential molecular weight and structural information.[3][4] The general workflow can be visualized as a logical progression from sample analysis to data interpretation and confirmation.

MS_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Interpretation cluster_confirm Confirmation & Reporting Prep Crude Reaction Mixture or Purified Isolate Technique Technique Selection (LC-MS vs. GC-MS) Prep->Technique Submit for Analysis Ionization Ionization & Analysis (ESI, APCI, HRMS) Technique->Ionization Inject Sample MW Molecular Ion ([M+H]⁺) Verification Ionization->MW Acquire Data Frag MS/MS Fragmentation Analysis MW->Frag Confirm Mass Purity Impurity Profiling Frag->Purity Elucidate Structure Ortho Orthogonal Validation (NMR, IR) Purity->Ortho Assess Purity Report Final Report & Data Archiving Ortho->Report Confirm Structure

Caption: General workflow for mass spectrometry validation of a synthetic compound.

Comparative Analysis of Mass Spectrometry Platforms

The choice of an analytical technique is the first critical decision in the validation process. For a molecule like 4-Azaspiro[2.5]octan-7-one, which contains both a polar amine and a ketone functional group, the selection of the appropriate chromatography and mass spectrometry interface is paramount.

Liquid Chromatography-Mass Spectrometry (LC-MS) vs. Gas Chromatography-Mass Spectrometry (GC-MS)

The primary decision lies between LC-MS and GC-MS. While GC-MS is a powerful tool, it requires analytes to be volatile and thermally stable. The polarity and molecular weight (125.17 g/mol ) of 4-Azaspiro[2.5]octan-7-one make it amenable to GC-MS, but its true advantage is realized with LC-MS, which analyzes samples in the liquid phase, mitigating the risk of thermal degradation and eliminating the need for derivatization.

Ionization Method: The Gateway to the Mass Analyzer

The most common atmospheric pressure ionization (API) techniques for LC-MS are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[3]

  • Electrospray Ionization (ESI): This is the preferred method for 4-Azaspiro[2.5]octan-7-one. The basic nitrogen of the azaspirocycle is readily protonated in the acidic mobile phases typically used in reversed-phase chromatography, forming a stable [M+H]⁺ ion. ESI is a "soft" ionization technique, meaning it imparts little excess energy to the molecule, resulting in a strong molecular ion signal with minimal in-source fragmentation.

  • Atmospheric Pressure Chemical Ionization (APCI): While also viable, APCI is generally better suited for less polar molecules. It involves a higher-energy process that could lead to more fragmentation, which might be less ideal for initial molecular weight confirmation.

Nominal Mass vs. High-Resolution Accurate Mass (HRAM)

The type of mass analyzer determines the precision of the mass measurement, a critical factor in structural confirmation.

FeatureNominal Mass (e.g., Single Quadrupole)High-Resolution Accurate Mass (HRAM) (e.g., Q-TOF, Orbitrap)
Primary Use Routine reaction monitoring, rapid purity checks, quantification.[3]Unambiguous molecular formula determination, structural elucidation, impurity identification.[4][5]
Mass Accuracy ~0.1-0.2 Da< 5 ppm (e.g., ± 0.0006 Da for our target)
Confidence Provides an integer mass (e.g., m/z 126), which could correspond to multiple elemental compositions.Provides a precise mass (e.g., m/z 126.0919) that allows for the confident assignment of a unique elemental formula (C₇H₁₂NO⁺).[6]
Cost & Complexity Lower cost, simpler operation.Higher cost, more complex data analysis.
Application for Topic Ideal for tracking the disappearance of starting materials and the appearance of the m/z 126 product peak during synthesis.Essential for final product confirmation, characterization of unknown byproducts, and generating data for publication or regulatory filing.

The following decision tree illustrates the selection process for the optimal MS technique for final validation.

MS_Decision_Tree Start Goal: Validate Synthesis of 4-Azaspiro[2.5]octan-7-one Polarity Is the molecule polar and non-volatile? Start->Polarity Technique_LC Use LC-MS Polarity->Technique_LC Yes Technique_GC Consider GC-MS (less ideal) Polarity->Technique_GC No Ionization Does it have a basic site (e.g., amine)? Technique_LC->Ionization ESI Use ESI (positive mode) Ionization->ESI Yes APCI Consider APCI Ionization->APCI No Validation_Level What is the validation goal? ESI->Validation_Level HRAM Final Confirmation: Use HRMS (Q-TOF, Orbitrap) for accurate mass & MS/MS Validation_Level->HRAM Identity & Structure Nominal Reaction Monitoring: Use Nominal Mass (Quadrupole) for speed and simplicity Validation_Level->Nominal Purity & Progress

Caption: Decision tree for selecting the appropriate MS technique for validation.

Protocol: A Self-Validating LC-MS/MS Method for 4-Azaspiro[2.5]octan-7-one

This protocol outlines a robust method for the confirmation and purity assessment of synthesized 4-Azaspiro[2.5]octan-7-one using HRAM LC-MS/MS. The inclusion of specific validation parameters ensures the method is fit for its intended purpose.[7][8]

1. Materials and Reagents

  • Synthesized 4-Azaspiro[2.5]octan-7-one

  • Reference standard of 4-Azaspiro[2.5]octan-7-one (if available)

  • LC-MS grade Water, Acetonitrile, and Formic Acid

2. Sample Preparation

  • Prepare a stock solution of the synthesized material and reference standard at 1 mg/mL in 50:50 Acetonitrile:Water.

  • Create a working solution at 1 µg/mL by diluting the stock solution. This concentration is typically sufficient for high-sensitivity mass spectrometers.

  • Prepare a blank sample (50:50 Acetonitrile:Water) to assess background interference.

3. Liquid Chromatography Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

Causality: A C18 column provides excellent retention for moderately polar small molecules. The acidic mobile phase (0.1% formic acid) is crucial for ensuring the analyte is protonated, which is essential for efficient ESI ionization and good peak shape.

4. Mass Spectrometry Conditions (HRAM Instrument)

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Scan Mode 1 (Full MS):

    • Mass Range: m/z 50-500

    • Resolution: > 60,000

    • Target: Confirm the accurate mass of the protonated molecule, [C₇H₁₁NO + H]⁺. Expected m/z = 126.0919. Acceptance criterion is typically < 5 ppm mass error.

  • Scan Mode 2 (dd-MS² - Data-Dependent MS/MS):

    • Activation: Collision-Induced Dissociation (CID)

    • Precursor Ion: Isolate the m/z 126.0919 ion.

    • Collision Energy: Ramped (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

    • Target: Obtain structural information. The fragmentation pattern serves as a fingerprint for the molecule.

5. Anticipated Mass Spectral Data and Interpretation

  • Molecular Ion: A prominent peak at m/z 126.0919 corresponding to the [M+H]⁺ ion.

  • Fragmentation Pattern: The fragmentation of spiro ketones can be complex.[9][10] For 4-Azaspiro[2.5]octan-7-one, key fragmentation pathways would involve:

    • α-cleavage: Cleavage adjacent to the nitrogen and carbonyl groups is a primary fragmentation route for amines and ketones.[11]

    • Ring Cleavage: Characteristic losses from the cyclohexanone and cyclopropane rings. A retro-Diels-Alder-type fragmentation of the cyclohexanone ring is possible.

    • Neutral Losses: Expect losses of small, stable molecules like CO (28 Da) and C₂H₄ (28 Da).

The Power of Orthogonality: A Multi-Technique Approach

While mass spectrometry is exceptionally powerful, it provides information on mass-to-charge ratio and, by inference, elemental composition. For unambiguous structural elucidation, especially for novel compounds, data from orthogonal (complementary) analytical techniques are essential.[12]

TechniqueInformation ProvidedRelevance to 4-Azaspiro[2.5]octan-7-one
Mass Spectrometry (MS) Molecular weight, elemental composition (HRAMS), and fragmentation patterns related to structural motifs.Confirms MW of 125. Provides a molecular formula of C₇H₁₁NO. MS/MS confirms the presence of the spirocyclic core.
Nuclear Magnetic Resonance (NMR) The precise connectivity of atoms (¹H-¹H COSY), the carbon skeleton (¹³C NMR), and the number of protons in different chemical environments (¹H NMR).[13][14]Unambiguously determines the spirocyclic structure, showing the distinct signals for the cyclopropane and cyclohexanone protons and carbons.
Fourier-Transform Infrared (FT-IR) Presence of specific functional groups based on their vibrational frequencies.[13][15]Confirms the presence of a C=O stretch (ketone, ~1715 cm⁻¹) and an N-H stretch (secondary amine, ~3300 cm⁻¹).

Conclusion

The validation of 4-Azaspiro[2.5]octan-7-one synthesis is a critical exercise in ensuring scientific rigor and data integrity. As we have demonstrated, a strategic application of mass spectrometry, particularly high-resolution LC-MS/MS, provides definitive evidence of molecular identity and purity. By understanding the principles behind technique selection—from chromatography and ionization to mass analysis—researchers can design self-validating experiments. The true pinnacle of analytical confidence is achieved when this powerful data is integrated with orthogonal techniques like NMR and FT-IR, creating a comprehensive and irrefutable characterization of the synthesized molecule. This multi-faceted approach is not merely good practice; it is essential for advancing drug discovery and development with reliable, high-quality chemical entities.

References

  • Mass spectral fragmentation of spiro ketones and olefins. American Chemical Society.
  • Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Clinical Tree.
  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.
  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace.
  • Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives.
  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Explor
  • Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH.
  • Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence.
  • 4-azaspiro[2.5]octan-7-one hydrochloride. Sigma-Aldrich.
  • Spectroscopy Tutorial: Examples. University of Colorado Boulder.
  • Mass spectral fragmentation of spiro ketones and olefins. The Journal of Organic Chemistry.
  • Mass Spectrometry: Fragment
  • The Mass Spectra of Cyclic Ketones. Semantic Scholar.
  • Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES.
  • Yin and Yang in Chemistry Education: The Complementary Nature of FT-IR and NMR Spectroscopies. Thermo Fisher Scientific.
  • A Review on Analytical Method Development and Valid
  • Validation of analytical methods and laboratory procedures for chemical measurements.
  • Valid
  • Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. PubMed.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Azaspiro[2.5]octan-7-one

As researchers and drug development professionals, our work with novel chemical entities like 4-Azaspiro[2.5]octan-7-one demands a deep respect for safety protocols. This guide moves beyond a simple checklist, providing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities like 4-Azaspiro[2.5]octan-7-one demands a deep respect for safety protocols. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) and handling. Our goal is to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in a thorough understanding of the compound's hazard profile.

Understanding the Hazard: Why This PPE is Essential

The selection of PPE is not arbitrary; it is a direct response to the known and potential hazards of a chemical. For 4-Azaspiro[2.5]octan-7-one hydrochloride (CAS: 2306277-85-8), the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides our foundational data.

The compound is classified with the following hazard statements:

  • H302: Harmful if swallowed[1][2].

  • H315: Causes skin irritation[1][2].

  • H319: Causes serious eye irritation[1][2].

  • H335: May cause respiratory irritation[1][2].

The designated GHS pictogram is the GHS07, an exclamation mark, which signals these specific hazards[2]. Given that the compound is a powder, the primary routes of exposure are through inhalation of airborne particles, direct skin and eye contact, and accidental ingestion. Therefore, our PPE strategy must establish a comprehensive barrier against these entry points.

Core PPE for Handling 4-Azaspiro[2.5]octan-7-one

This table summarizes the minimum required PPE for handling 4-Azaspiro[2.5]octan-7-one in a laboratory setting. Specific tasks may require additional protection as determined by a risk assessment.

Body AreaRequired PPERationale and Specifications
Body Long-sleeved Laboratory CoatProtects skin and personal clothing from contamination by dust or spills. Must be kept fully buttoned[3][4].
Hands Disposable Nitrile Gloves (Double-gloved recommended)Nitrile provides good protection against incidental chemical contact[5]. Double-gloving minimizes risk during glove changes and in case of a breach in the outer glove.
Eyes Chemical Splash GogglesProvides a full seal around the eyes to protect against airborne dust and accidental splashes[5][6]. Standard safety glasses are insufficient.
Respiratory NIOSH-approved N95 Respirator or higherEssential for preventing inhalation of the powder, which is a known respiratory irritant[3][7]. Required when handling the solid outside of a fume hood or when dust may be generated.
Feet Closed-toe ShoesProtects feet from spills and dropped objects[3][5].

Operational Protocol: From Gown-Up to Clean-Up

Adherence to a strict, sequential protocol is critical for safety. The following steps provide a self-validating workflow that minimizes exposure risk at every stage.

Step 1: Engineering Controls & Preparation

Before handling the compound, prepare your workspace.

  • Primary Engineering Control: All weighing and handling of solid 4-Azaspiro[2.5]octan-7-one should be performed inside a certified chemical fume hood to contain any airborne particles[8].

  • Surface Preparation: Cover the work surface in the fume hood with absorbent, disposable bench paper.

  • Assemble Materials: Have all necessary equipment (spatulas, weigh boats, containers) and waste disposal bags ready within the fume hood to minimize movement in and out of the containment area.

Step 2: Donning PPE (Putting On)

The sequence of donning PPE is designed to prevent cross-contamination.

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Respirator: Perform a seal check to ensure your N95 respirator is fitted correctly.

  • Goggles: Place chemical splash goggles over your eyes.

  • Gloves: Don the first pair of nitrile gloves. Don the second pair over the first, ensuring the cuffs of the outer gloves go over the cuffs of your lab coat sleeves.

Step 3: Safe Handling of the Solid Compound
  • Minimize Dust: When transferring the powder, use gentle scooping motions. Avoid dropping the powder from a height, which can create airborne dust.

  • Immediate Containment: If preparing a solution, add the solid to the solvent carefully. Cap the container immediately after addition.

  • Clean-Up: After handling, use a damp cloth or paper towel to gently wipe down the spatula, work surface, and any other equipment to remove residual powder. Dispose of the cleaning materials in a designated hazardous waste bag.

Step 4: Doffing PPE (Taking Off)

This sequence is critical to avoid contaminating yourself with any material on the exterior of your PPE.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside-out. Dispose of them in a designated waste container.

  • Lab Coat: Remove the lab coat by rolling it down from the shoulders, ensuring the contaminated exterior is folded inward.

  • Goggles & Respirator: Remove your goggles and respirator from the back. Avoid touching the front surfaces.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water[9][10].

Emergency & Disposal Procedures

  • Accidental Exposure:

    • Skin: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes[8].

    • Eyes: Flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open[8]. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention[8].

  • Spill Cleanup:

    • For small spills, gently cover the powder with a damp paper towel to avoid raising dust. Carefully wipe up the material, placing all contaminated materials into a sealed, labeled hazardous waste container.

  • Disposal Plan:

    • All contaminated PPE (gloves, bench paper) and chemical waste must be disposed of in a clearly labeled hazardous waste container[11]. Do not mix with general laboratory trash. Follow all institutional and local regulations for chemical waste disposal[12].

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for handling 4-Azaspiro[2.5]octan-7-one safely.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_cleanup Phase 3: Post-Handling prep_fume_hood 1. Prepare Fume Hood prep_materials 2. Assemble Materials don_ppe 3. Don Full PPE handle_solid 4. Weigh & Transfer Solid don_ppe->handle_solid Enter Work Zone clean_surface 5. Decontaminate Surfaces doff_ppe 6. Doff PPE Safely clean_surface->doff_ppe Exit Work Zone dispose_waste 7. Dispose of Waste wash_hands 8. Wash Hands Thoroughly

Caption: Workflow for Safe Handling of 4-Azaspiro[2.5]octan-7-one.

References

  • NextSDS. 4-azaspiro[2.5]octan-7-one hydrochloride — Chemical Substance Information. [Link]

  • Ark Pharma Scientific Limited. 4-azaspiro[2.5]octan-7-one hydrochloride. [Link]

  • Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]

  • NextSDS. 4-azaspiro[2.5]octan-7-ol hydrochloride — Chemical Substance Information. [Link]

  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]

  • Arizona State University. Personal Protective Equipment Selection Guide. [Link]

  • ETH Zurich. Laboratory Safety Guidelines. [Link]

  • Westlab. PPE in Lab: Ensuring Safety, Compliance, and Laboratory Efficiency in the UAE. [Link]

  • EPFL. Safety in the laboratory. [Link]

  • Mandom Corporation. Safety Data Sheet. [Link]

  • The University of Edinburgh. Personal Protective Equipment. [Link]

  • Chemsrc. CAS#:1427195-23-0 | 4-oxa-7-azaspiro[2.5]octane hydrochloride. [Link]

  • PubChem. 1-Oxaspiro[2.5]octane. [Link]

  • Khalifa University. Chemical Laboratory Safety. [Link]

  • Vanderbilt University Medical Center. Laboratory Safe Practices: Food Handling and Storage. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Azaspiro[2.5]octan-7-one
Reactant of Route 2
4-Azaspiro[2.5]octan-7-one
© Copyright 2026 BenchChem. All Rights Reserved.